molecular formula C12H21NO3 B032400 Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate CAS No. 142374-19-4

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Número de catálogo: B032400
Número CAS: 142374-19-4
Peso molecular: 227.3 g/mol
Clave InChI: PSRHRFNKESVOEL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a highly versatile and valuable bifunctional piperidine building block extensively employed in medicinal chemistry and drug discovery research. This compound features two critical reactive sites: a tert-butyloxycarbonyl (Boc)-protected secondary amine and an oxoethyl (aldehyde) side chain. The Boc protecting group is readily removable under mild acidic conditions to unveil a reactive piperidine amine, which can be further functionalized via alkylation or acylation to create diverse amine libraries. Concurrently, the terminal aldehyde group serves as an excellent electrophile for nucleophilic addition reactions and is a key functional group in reductive amination, enabling the facile synthesis of a wide range of secondary and tertiary amines. This unique molecular architecture makes it an indispensable precursor for the synthesis of complex piperidine-containing scaffolds, which are privileged structures in pharmaceuticals targeting central nervous system (CNS) disorders, GPCRs, and various enzymes. Its primary research value lies in accelerating the development of novel bioactive molecules, particularly in constructing compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. For Research Use Only.

Propiedades

IUPAC Name

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRHRFNKESVOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438584
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142374-19-4
Record name tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physical Properties of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidineacetaldehyde, is a heterocyclic organic compound featuring a piperidine ring.[1] Its unique structure, which includes a tert-butyl protecting group and an oxoethyl side chain, makes it a valuable intermediate and building block in organic synthesis and medicinal chemistry.[1] This compound serves as a crucial component in the synthesis of more complex molecules, including various piperazine derivatives and novel pharmaceuticals.[1] Its applications extend to the creation of amides, sulphonamides, Mannich bases, Schiff's bases, and other heterocyclic systems.[1] The piperidine moiety is often associated with interactions with neurotransmitter receptors, making this and related compounds subjects of interest for pharmacological research, with potential applications as analgesics, anti-inflammatory agents, and for treating neurological disorders.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₂₁NO₃[2][3][4]
Molecular Weight 227.30 g/mol [1][2][3][4]
Melting Point 38-42 °C[3]
Boiling Point (Predicted) 318.1 ± 15.0 °C[3]
Density (Predicted) 1.035 ± 0.06 g/cm³[3]
Refractive Index 1.467[3]
Vapor Pressure 0 mmHg at 25°C[3]
pKa (Predicted) -1.62 ± 0.40[3]
Polar Surface Area (PSA) 46.61 Ų[2][3]
XLogP3 2.16040[3]
CAS Number 142374-19-4[1][2][4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound generally involves a multi-step process. While specific, detailed experimental procedures for this exact molecule are proprietary to chemical suppliers, a general synthetic approach can be outlined.[1] The synthesis of a related compound, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, starts from piperidin-4-ylmethanol and involves acylation, sulfonation, and substitution.[5]

A general workflow for the synthesis of piperidine derivatives like the topic compound can be visualized as follows:

G cluster_0 Synthesis Workflow start Starting Materials (e.g., Aldehydes, Amines) step1 Formation of Piperidine Ring start->step1 Cyclization step2 Introduction of Functional Groups (e.g., Boc protecting group, Oxoethyl moiety) step1->step2 Alkylation/Acylation step3 Final Esterification/Modification step2->step3 Esterification product This compound step3->product Purification

A generalized workflow for the synthesis of this compound.
Determination of Physical Properties

The physical properties listed in the table are determined through standard laboratory techniques:

  • Melting Point: The melting point range is typically determined using a melting point apparatus where a small sample in a capillary tube is heated, and the temperature range from the first liquid droplet to complete liquefaction is recorded.

  • Boiling Point: The boiling point is often predicted using computational models due to the compound's relatively high boiling point, which can lead to decomposition with experimental determination at atmospheric pressure.

  • Density: Density can be calculated or experimentally determined using a pycnometer or a hydrometer.

  • Spectroscopic Data (NMR, HPLC, LC-MS): The structure and purity of the compound are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Applications in Research and Development

This compound is primarily used as a versatile intermediate in the synthesis of a wide array of organic compounds.[1] Its utility is particularly noted in:

  • Medicinal Chemistry: It serves as a fundamental building block for the creation of novel pharmaceutical compounds aimed at various disease targets.[1]

  • Organic Synthesis: The compound is an intermediate in the preparation of other complex organic molecules.[1]

  • Structure-Activity Relationship (SAR) Studies: It is employed in research to investigate how the chemical structure of piperidine derivatives relates to their biological activity.[1]

The following diagram illustrates the role of this compound as a key intermediate:

G cluster_1 Role as a Synthetic Intermediate cluster_products Derivative Compounds intermediate This compound product1 Amides intermediate->product1 product2 Sulphonamides intermediate->product2 product3 Mannich Bases intermediate->product3 product4 Schiff's Bases intermediate->product4 product5 Thiazolidinones intermediate->product5 product6 Azetidinones intermediate->product6

The role of the title compound as an intermediate in synthesizing various derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

A Comprehensive Technical Guide to Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 142374-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its application in the development of therapeutic agents, with a focus on Pim-1 kinase inhibitors and GPR119 agonists.

Chemical and Physical Properties

This compound, also known as N-Boc-4-piperidineacetaldehyde, is a versatile bifunctional molecule featuring a protected piperidine ring and a reactive aldehyde group.[1] This structure makes it an ideal starting material for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical industry.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 142374-19-4[1]
Molecular Formula C₁₂H₂₁NO₃[1]
Molecular Weight 227.30 g/mol [3]
Appearance White to light yellow powder or crystal[4]
Melting Point 38-42 °C[5]
Boiling Point (Predicted) 318.1 ± 15.0 °C at 760 mmHg[5]
Density (Predicted) 1.035 ± 0.06 g/cm³[5]
XLogP3 2.16[5]
IUPAC Name This compound[3]
Synonyms N-Boc-4-piperidineacetaldehyde, 1-(tert-Butoxycarbonyl)-4-piperidineacetaldehyde, tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate, 1-Boc-4-(2-oxo-ethyl)piperidine[1][4]

Synthesis and Experimental Protocols

The most common synthetic route to this compound involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid.

Synthesis via Dess-Martin Oxidation

The Dess-Martin periodinane (DMP) oxidation is a reliable method for the synthesis of aldehydes from primary alcohols under mild conditions.[6][7]

Experimental Protocol: Dess-Martin Oxidation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Materials:

    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.

    • Stir the biphasic mixture vigorously until the solid byproducts are dissolved.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

logical_relationship A tert-butyl 4-(2-oxoethyl) piperidine-1-carboxylate C Imine/Iminium Ion Intermediate A->C Reaction B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C E Substituted Piperidine Derivative C->E Reduction D Reducing Agent (e.g., NaBH(OAc)₃) D->E Pim1_signaling cluster_upstream Upstream Activators cluster_pim1 Pim-1 Kinase cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Bad Bad (inactivated) Pim1->Bad Phosphorylation p21 p21 (inactivated) Pim1->p21 Phosphorylation cMyc c-Myc (activated) Pim1->cMyc Phosphorylation Apoptosis Apoptosis Inhibition Bad->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle Inhibition cMyc->CellCycle Inhibitor Pim-1 Inhibitor (derived from title compound) Inhibitor->Pim1 GPR119_signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Physiological Response Agonist GPR119 Agonist (derived from title compound) GPR119 GPR119 Receptor Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 ↑ GLP-1 Secretion PKA->GLP1

References

An In-depth Technical Guide to tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key building block in contemporary organic synthesis and medicinal chemistry. Known commonly in laboratory settings as N-Boc-4-piperidineacetaldehyde, this bifunctional molecule incorporates a reactive aldehyde and a protected piperidine nitrogen, rendering it a versatile intermediate for the synthesis of a wide array of complex molecular architectures and pharmacologically active agents.

Nomenclature and Structure

The formal IUPAC name for this compound is This compound .[1] It is also frequently referred to by several synonyms, including:

  • N-Boc-4-piperidineacetaldehyde[1]

  • 1-(tert-Butoxycarbonyl)-4-piperidineacetaldehyde[1]

  • tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate[1]

  • 4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester

The structure features a piperidine ring with an acetaldehyde substituent at the 4-position. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group, which provides stability during various chemical transformations and can be readily removed under acidic conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValue
CAS Number 142374-19-4
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Melting Point 38-42 °C
Boiling Point 318.1 ± 15.0 °C (Predicted)
Density 1.035 ± 0.06 g/cm³
Flash Point 146.2 °C
Refractive Index 1.467

Experimental Protocols: Synthesis

The synthesis of this compound is most commonly achieved through the oxidation of the corresponding primary alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. Mild oxidation methods are preferred to avoid over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a widely used and effective method for this transformation due to its neutral reaction conditions and high yields.[2][3]

Detailed Protocol for Dess-Martin Periodinane Oxidation:

Materials:

  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is charged with tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 equivalent). The flask is then placed under an inert atmosphere.

  • Dissolution: Anhydrous dichloromethane is added to dissolve the starting material completely.

  • Addition of Oxidant: Dess-Martin Periodinane (1.1 to 1.5 equivalents) is added to the stirred solution in one portion at room temperature. The reaction mixture may become slightly cloudy.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) for the consumption of the starting alcohol. The reaction is typically complete within 1-3 hours.

  • Quenching: Upon completion, the reaction is quenched by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The mixture is stirred vigorously for 15-20 minutes until the solid byproducts are dissolved and the organic layer becomes clear.

  • Workup: The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude aldehyde can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound as a white to off-white solid.

Synthetic Applications and Logical Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The aldehyde functionality allows for a variety of subsequent reactions, including:

  • Reductive Amination: To introduce a substituted amino group.

  • Wittig Reaction: To form alkenes.[4]

  • Aldol Condensation: To form α,β-unsaturated carbonyl compounds.

  • Grignard and Organolithium Additions: To generate secondary alcohols.

The following diagram illustrates a typical synthetic workflow starting from the corresponding alcohol to the target aldehyde and its subsequent transformation via reductive amination, a common pathway in drug discovery.

G cluster_0 Synthesis of this compound cluster_1 Exemplary Downstream Reaction A tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate B Dess-Martin Periodinane (DMP) Oxidation A->B  DCM, rt C This compound B->C E Reductive Amination (e.g., NaBH(OAc)3) C->E D Primary Amine (R-NH2) D->E F N-Boc-4-(2-(alkylamino)ethyl)piperidine E->F

Caption: Synthetic workflow for the preparation and subsequent reductive amination of N-Boc-4-piperidineacetaldehyde.

References

Synthesis of 1-Boc-4-(2-oxoethyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic pathways for obtaining 1-Boc-4-(2-oxoethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details the most prevalent method—oxidation of a precursor alcohol—and explores alternative routes, offering comprehensive experimental protocols and comparative data to aid in methodological selection.

Introduction

tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidineacetaldehyde, is a key intermediate in the synthesis of a variety of complex organic molecules and pharmaceutical agents. Its bifunctional nature, featuring a protected piperidine nitrogen and a reactive aldehyde, makes it a versatile scaffold for constructing diverse molecular architectures. The Boc (tert-butoxycarbonyl) protecting group ensures stability and controlled reactivity of the piperidine nitrogen during synthetic manipulations. This guide focuses on the most common and effective methods for the preparation of this important compound.

Primary Synthetic Pathway: Oxidation of 1-Boc-4-(2-hydroxyethyl)piperidine

The most direct and widely employed route to 1-Boc-4-(2-oxoethyl)piperidine is the oxidation of its corresponding primary alcohol, 1-Boc-4-(2-hydroxyethyl)piperidine. The choice of oxidant is critical to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid. Three common, mild, and effective oxidation methods are detailed below: Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.

First, the precursor alcohol, 1-Boc-4-(2-hydroxyethyl)piperidine, is typically prepared by protecting the nitrogen of commercially available 4-piperidineethanol.

Synthesis of 1-Boc-4-(2-hydroxyethyl)piperidine

A common method for the Boc protection of 4-piperidineethanol involves its reaction with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

4-Piperidineethanol 4-Piperidineethanol Reaction_Vessel Boc Protection (DCM or THF) 4-Piperidineethanol->Reaction_Vessel Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate->Reaction_Vessel Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Reaction_Vessel 1-Boc-4-(2-hydroxyethyl)piperidine 1-Boc-4-(2-hydroxyethyl)piperidine Reaction_Vessel->1-Boc-4-(2-hydroxyethyl)piperidine

Diagram 1. Synthesis of the precursor alcohol.

Experimental Protocol: Boc Protection of 4-Piperidineethanol

  • Dissolve 4-piperidineethanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • To this solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring for completion by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-4-(2-hydroxyethyl)piperidine.

The subsequent oxidation of this alcohol is the key step. Below is a comparative overview of the primary oxidation methods.

cluster_start Starting Material cluster_methods Oxidation Methods cluster_end Product Start 1-Boc-4-(2-hydroxyethyl)piperidine Swern Swern Oxidation (DMSO, Oxalyl Chloride, TEA) Start->Swern DMP Dess-Martin Oxidation (DMP in DCM) Start->DMP TEMPO TEMPO-Catalyzed Oxidation (TEMPO, NaOCl) Start->TEMPO End 1-Boc-4-(2-oxoethyl)piperidine Swern->End DMP->End TEMPO->End

Diagram 2. Primary oxidation pathways.
Comparison of Oxidation Methods

The selection of an appropriate oxidation method depends on factors such as scale, substrate sensitivity, and available reagents. The following table summarizes key quantitative data for the three detailed oxidation protocols, adapted from procedures for similar alcohols.[1]

Method Typical Yield Reaction Time Temperature Advantages Disadvantages
Swern Oxidation >90%2-4 hours-78 °CHigh yield, reliable for a wide range of substrates, good functional group tolerance.[2]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[2]
Dess-Martin (DMP) ~90%1-3 hoursRoom Temp.Mild conditions, short reaction times, high chemoselectivity.[3]DMP is expensive and potentially explosive.[4]
TEMPO/Bleach 85-95%1-2 hours0 °CCatalytic, inexpensive reagents, environmentally benign byproducts.[1]Can be substrate-dependent, potential for halogenated byproducts.[5]
Experimental Protocols for Oxidation

Protocol 1: Swern Oxidation [1][6]

  • Reagents: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool to -78 °C.

    • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM, maintaining the temperature below -65 °C. Stir for 15 minutes.

    • Add a solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -65 °C. Stir for 1 hour at -78 °C.

    • Add triethylamine (5.0 eq) dropwise, allowing the temperature to rise to -60 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

    • Quench the reaction by adding water. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 1-Boc-4-(2-oxoethyl)piperidine.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation [7][8]

  • Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Stir vigorously until the solid byproducts dissolve.

    • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude aldehyde by flash chromatography if necessary.

Protocol 3: TEMPO-Catalyzed Oxidation [1][5]

  • Reagents: (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), Sodium bromide (NaBr), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Household bleach (sodium hypochlorite, ~5-6% aqueous solution).

  • Procedure:

    • Dissolve 1-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq), TEMPO (0.01 eq), and sodium bromide (0.1 eq) in DCM.

    • Add saturated aqueous sodium bicarbonate solution (2.0 eq).

    • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

    • Slowly add household bleach (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Separate the layers and wash the organic layer with 1 M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.

Alternative Synthetic Pathway: Wittig Reaction and Hydrolysis

An alternative route to 1-Boc-4-(2-oxoethyl)piperidine involves a two-step sequence starting from N-Boc-4-piperidone. This method utilizes a Wittig reaction to form an enol ether, which is subsequently hydrolyzed under acidic conditions to yield the target aldehyde.

N-Boc-4-piperidone N-Boc-4-piperidone Phosphonium_Ylide (Methoxymethyl) triphenylphosphonium ylide N-Boc-4-piperidone->Phosphonium_Ylide Wittig Reaction Enol_Ether 1-Boc-4-(2-methoxyvinyl)piperidine Phosphonium_Ylide->Enol_Ether Acid_Hydrolysis Acidic Hydrolysis (e.g., aq. HCl) Enol_Ether->Acid_Hydrolysis Product 1-Boc-4-(2-oxoethyl)piperidine Acid_Hydrolysis->Product

Diagram 3. Wittig reaction pathway.

Experimental Protocol: Wittig Reaction and Hydrolysis

Step 1: Wittig Reaction

  • Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

  • Slowly add a strong base such as n-butyllithium or potassium tert-butoxide (1.2 eq) to form the red-colored ylide. Stir for 1 hour at 0 °C.

  • Cool the ylide solution to -78 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to isolate the enol ether intermediate.

Step 2: Enol Ether Hydrolysis [8][9]

  • Dissolve the purified enol ether from Step 1 in a mixture of THF and aqueous acid (e.g., 1 M HCl).

  • Stir the mixture at room temperature, monitoring the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to yield 1-Boc-4-(2-oxoethyl)piperidine.

Other Potential Synthetic Routes

While less commonly documented for this specific target, other established organic transformations could theoretically be employed:

  • Ozonolysis: The oxidative cleavage of 1-Boc-4-vinylpiperidine using ozone followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) would yield the desired aldehyde.

  • Hydroboration-Oxidation: The anti-Markovnikov hydration of 1-Boc-4-ethynylpiperidine using a borane reagent followed by oxidation with hydrogen peroxide under basic conditions would also lead to 1-Boc-4-(2-oxoethyl)piperidine.

These methods, however, require the synthesis of specific unsaturated precursors and may be less direct than the oxidation of the corresponding alcohol.

Conclusion

The synthesis of 1-Boc-4-(2-oxoethyl)piperidine is most efficiently achieved through the oxidation of 1-Boc-4-(2-hydroxyethyl)piperidine. The choice between Swern, Dess-Martin, and TEMPO-based oxidation methods will depend on the specific requirements of the synthesis, including scale, cost, and tolerance for specific reaction conditions. The alternative Wittig-based approach provides a viable, albeit longer, route from the readily available N-Boc-4-piperidone. This guide provides the necessary procedural details and comparative data to enable researchers to select and implement the most suitable synthetic strategy for their needs.

References

Spectroscopic Profile of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 142374-19-4). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectral data based on its molecular structure and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.7Singlet (s) or Triplet (t)1HAldehyde proton (-CHO)
~4.0Broad multiplet2HPiperidine protons adjacent to nitrogen (-CH₂-N)
~2.7Multiplet2HPiperidine protons adjacent to nitrogen (-CH₂-N)
~2.4Doublet (d)2HMethylene protons adjacent to aldehyde (-CH₂-CHO)
~2.0Multiplet1HPiperidine proton at C4 (-CH-)
~1.7Multiplet2HAxial piperidine protons
1.46Singlet (s)9Htert-Butyl protons (-C(CH₃)₃)
~1.2Multiplet2HEquatorial piperidine protons

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~202Aldehyde carbonyl carbon (-CHO)
154.8Carbamate carbonyl carbon (-O-C=O)
79.5Quaternary carbon of tert-butyl group (-C(CH₃)₃)
~50Methylene carbon adjacent to aldehyde (-CH₂-CHO)
~44Piperidine methylene carbons adjacent to nitrogen (-CH₂-N)
~38Piperidine methine carbon at C4 (-CH-)
~31Piperidine methylene carbons
28.4Methyl carbons of tert-butyl group (-C(CH₃)₃)

Solvent: CDCl₃

Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
~2975, ~2860StrongC-H stretching (alkane)
~2720, ~2820MediumC-H stretching (aldehyde)
~1730StrongC=O stretching (aldehyde)
~1690StrongC=O stretching (carbamate)
~1450MediumC-H bending
~1160StrongC-O stretching (carbamate)
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
227[M]⁺, Molecular ion
171[M - C₄H₈]⁺, Loss of isobutylene
156[M - C₄H₉O]⁺, Loss of tert-butoxy group
128[M - C₅H₉O₂]⁺, Loss of Boc group
57[C₄H₉]⁺, tert-Butyl cation

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride).

  • Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[1] Further dilute this solution to the low µg/mL range.[1]

  • Injection: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.

  • Ionization: Utilize an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[2] EI is a common method that involves bombarding the sample with high-energy electrons to form a radical cation.[3]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[2]

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow Compound Compound Synthesis & Purification NMR_Exp NMR Spectroscopy (¹H, ¹³C) Compound->NMR_Exp IR_Exp IR Spectroscopy Compound->IR_Exp MS_Exp Mass Spectrometry Compound->MS_Exp NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Exp->NMR_Data IR_Data Absorption Bands (Functional Groups) IR_Exp->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Exp->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Structure Final Structure Confirmation Structure_Elucidation->Final_Structure

Caption: A logical workflow for the structural elucidation of an organic compound using spectroscopic methods.

References

Key chemical reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Chemical Reactions of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde

Introduction

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde, also known as N-Boc-4-piperidineacetaldehyde, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3][4] Its structure incorporates a piperidine ring, a common scaffold in pharmaceuticals, with the nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group strategy allows for selective reactions at the aldehyde functionality. The aldehyde group itself is a reactive handle for a variety of chemical transformations, making this compound a valuable building block for the synthesis of complex molecular architectures.[1] This guide provides a detailed overview of its synthesis, key chemical reactions, and applications, with a focus on experimental protocols and quantitative data for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is presented in Table 1.

PropertyValueReference
CAS Number 142374-19-4
Molecular Formula C12H21NO3
Molecular Weight 227.30 g/mol -
Appearance Solid
Melting Point 38-42 °C
Flash Point > 110 °C (> 230 °F)
Assay ≥97%

Synthesis

The most direct and common method for the synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde is the oxidation of the corresponding primary alcohol, 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol. A widely used and efficient method for this transformation is the TEMPO-catalyzed oxidation.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a similar transformation described in the synthesis of a key intermediate for ARV-110.[5]

Materials:

  • 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate (NaHCO3).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl) dropwise while vigorously stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde. The product can be purified by column chromatography on silica gel if necessary.

Synthesis_of_Aldehyde cluster_reagents Alcohol 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)ethanol Aldehyde 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)acetaldehyde Alcohol->Aldehyde Oxidation Reagents TEMPO (cat.) NaOCl, NaHCO3 DCM, 0 °C to rt Aldehyde_Reactions Aldehyde 2-(1-(Boc)piperidin-4-yl)acetaldehyde ReductiveAmination Substituted Amine Aldehyde->ReductiveAmination R1R2NH, Na(OAc)3BH Oxidation Carboxylic Acid Aldehyde->Oxidation [O] Reduction Primary Alcohol Aldehyde->Reduction [H] AlphaFunc α-Functionalized Aldehyde Aldehyde->AlphaFunc α-Arylation, etc. Drug_Discovery_Workflow Start 2-(1-(Boc)piperidin-4-yl)ethanol Aldehyde 2-(1-(Boc)piperidin-4-yl)acetaldehyde Start->Aldehyde Oxidation Coupling Coupled Intermediate Aldehyde->Coupling Reductive Amination AmineFragment Amine-containing fragment (e.g., thalidomide derivative) AmineFragment->Coupling FinalProduct Final Drug Candidate (e.g., ARV-110) Coupling->FinalProduct Further steps (if any)

References

The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged heterocyclic motif that forms the core of a vast array of biologically active molecules, including numerous approved drugs and natural products.[1][2] Its conformational flexibility and ability to engage in diverse intermolecular interactions make it a cornerstone in medicinal chemistry. This technical guide provides an in-depth exploration of the significant biological activities of piperidine derivatives, focusing on their anticancer, antiviral, antibacterial, antifungal, and neuroprotective properties. This document details the quantitative data, experimental protocols, and underlying mechanisms of action to serve as a comprehensive resource for researchers in drug discovery and development.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[3][4]

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of selected piperidine derivatives is summarized in Table 1, presenting their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values against various cancer cell lines.

Table 1: Anticancer Activity of Representative Piperidine Derivatives

Derivative Name/CodeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
MDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
MGC803Gastric1.09[1]
MCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
HT29Colon4.1 (GI50, µg/mL)[1]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
RAJIMDA-MB-231Triple-Negative Breast Cancer20 (µg/mL)[5]
MDA-MB-468Triple-Negative Breast Cancer25 (µg/mL)[5]
3-fluoro substituted carboxamide seriesA-549Lung15.94 ± 0.201[5]
MCF-7Breast22.12 ± 0.213[5]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chlorideA549Lung32.43[6]
Signaling Pathways in Anticancer Activity

Piperidine derivatives exert their anticancer effects through various signaling pathways. For instance, DTPEP acts as a dual inhibitor of the PI3K/Akt and ERα signaling pathways.[1] Compound 17a induces apoptosis by inhibiting tubulin polymerization, which activates the intrinsic apoptotic pathway.[1] Other derivatives have been shown to interact with DNA, regulate STAT-3, NF-κB, JNK/p38-MAPK, and TGF-ß/SMAD pathways, and induce apoptosis through the caspase cascade.[3][4][7]

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival, Proliferation Cell Survival, Proliferation Akt->Cell Survival, Proliferation DTPEP DTPEP (Piperidine Derivative) DTPEP->PI3K inhibits

Figure 1: Inhibition of the PI3K/Akt signaling pathway by the piperidine derivative DTPEP.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10][11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[8]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Dilution Compound Dilution Cell Treatment Cell Treatment Compound Dilution->Cell Treatment MTT Addition MTT Addition Cell Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Antiviral Activity

Certain piperidine derivatives have emerged as potent inhibitors of viral replication, with notable activity against human immunodeficiency virus (HIV) and influenza viruses.[13][14]

Quantitative Antiviral Activity Data

The antiviral efficacy of specific piperidine derivatives is presented in Table 2, with half-maximal effective concentration (EC50) values.

Table 2: Antiviral Activity of Representative Piperidine Derivatives

Derivative Name/CodeVirusCell LineEC50 (µM)Reference
FZJ13HIV-1-Comparable to 3TC[13]
FZJ05Influenza A/H1N1MDCKLower than Ribavirin[13]
Compound IfHIV-1 (WT)-0.035[15]
Compound IaHIV-1 (WT)-0.043[15]
Compound IIaHIV-1 (WT)-0.041[15]
Compound IIbHIV-1 (K103N)-0.049[15]
Compound 11eInfluenza A (H3N2)-as low as 0.05[16]
Compound 15aHIV-1 (WT)MT-40.00175[17]
HIV-1 (L100I)MT-40.00284[17]
HIV-1 (K103N)MT-40.00127[17]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[18][19]

Principle: Lytic viruses form clear zones of cell death, known as plaques, in a confluent monolayer of host cells. Antiviral compounds inhibit viral replication, leading to a decrease in the number and size of these plaques.[18][20]

Procedure:

  • Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.[21]

  • Compound and Virus Incubation: Pre-incubate the cells with various concentrations of the piperidine derivative. Subsequently, infect the cells with a known amount of virus.[18]

  • Adsorption: Allow the virus to adsorb to the cells for a specific time.[22]

  • Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells.[20]

  • Incubation: Incubate the plates for several days to allow for plaque formation.[22]

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[18]

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation cluster_analysis Analysis Cell Monolayer Cell Monolayer Compound Dilutions Compound Dilutions Virus Infection Virus Infection Compound Dilutions->Virus Infection Semi-solid Overlay Semi-solid Overlay Virus Infection->Semi-solid Overlay Plaque Formation Plaque Formation Semi-solid Overlay->Plaque Formation Fixation & Staining Fixation & Staining Plaque Formation->Fixation & Staining Plaque Counting Plaque Counting Fixation & Staining->Plaque Counting EC50 Determination EC50 Determination Plaque Counting->EC50 Determination

Figure 3: Experimental workflow for the plaque reduction assay.

Antibacterial and Antifungal Activity

Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[23][24]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial potency of a compound. The MIC values for several piperidine derivatives are presented in Table 3.

Table 3: Antibacterial and Antifungal Activity of Representative Piperidine Derivatives

Derivative CodeMicroorganismActivityMIC (µg/mL)Reference
1aS. aureusAntibacterial12[23]
E. coliAntibacterial8[23]
B. subtilisAntibacterial10[23]
Compound 3S. aureusAntibacterial32-128[25]
C. albicansAntifungal32-128[25]
Compound 5C. albicansAntifungal32-64[25]
Compound 6B. subtilisAntibacterial0.75 (mg/mL)[24]
B. cereusAntibacterial1.5 (mg/mL)[24]
Compound 3aP. aeruginosaAntibacterial1
E. coliAntibacterial1
Compound 3bP. aeruginosaAntibacterial1
E. coliAntibacterial1
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[2][26]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[27][28]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare two-fold serial dilutions of the piperidine derivative in a 96-well microtiter plate containing a suitable broth medium.[2][26]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[27]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[2]

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.[27]

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound in a well with no visible growth.[28]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilutions Serial Dilutions Inoculum Standardization Inoculum Standardization Inoculation of Plates Inoculation of Plates Inoculum Standardization->Inoculation of Plates Incubation Incubation Inoculation of Plates->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Figure 4: Experimental workflow for the broth microdilution MIC assay.

Neuroprotective Activity

Piperidine derivatives have shown promise in the field of neuroprotection, with potential applications in treating neurodegenerative diseases and ischemic stroke.[29][30]

Quantitative Neuroprotective Activity Data

The neuroprotective effects of certain piperidine derivatives have been evaluated in various in vitro and in vivo models.

Table 4: Neuroprotective Activity of a Representative Piperidine Derivative

Derivative CodeAssayResultReference
Compound A10L-glutamic acid-induced injury in SH-SY5Y cells (10 µmol/L)61.54% cell survival rate[29]
Cytotoxicity in SH-SY5Y cells (100 µmol/L)48.40% cell survival[29]
hERG assay (Cardiotoxicity)IC50 > 40 µmol/L[29]
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

Principle: Excessive glutamate stimulation leads to excitotoxicity and neuronal cell death. Neuroprotective compounds can mitigate this damage.

Procedure:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate conditions.[31]

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the piperidine derivative.[32]

  • Glutamate Challenge: Expose the cells to a toxic concentration of glutamate.

  • Incubation: Incubate the cells for a specified duration.

  • Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay.[33]

  • Data Analysis: Determine the protective effect of the compound by comparing the viability of treated cells to that of untreated, glutamate-exposed cells.

This guide provides a foundational understanding of the diverse biological activities of piperidine derivatives. The presented data and protocols are intended to facilitate further research and development of this important class of compounds for various therapeutic applications.

References

The Versatile Building Block: A Technical Guide to N-Boc-4-(2-oxoethyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the piperidine moiety is a privileged structure, appearing in a vast array of approved therapeutic agents due to its favorable pharmacokinetic properties. This technical guide provides an in-depth exploration of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, commonly known as N-Boc-4-(2-oxoethyl)piperidine or N-Boc-4-piperidineacetaldehyde. This versatile building block, featuring a protected piperidine nitrogen and a reactive aldehyde functionality, offers a powerful tool for the synthesis of complex molecular architectures and the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-Boc-4-(2-oxoethyl)piperidine is fundamental to its effective application in synthesis.

PropertyValue
CAS Number 142374-19-4
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
Appearance Solid
Melting Point 38-42 °C
Boiling Point >110 °C
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC=O
InChI Key PSRHRFNKESVOEL-UHFFFAOYSA-N

Synthesis of N-Boc-4-(2-oxoethyl)piperidine

The most common and efficient route to N-Boc-4-(2-oxoethyl)piperidine involves the oxidation of the corresponding primary alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. This precursor is readily prepared from commercially available starting materials. Two widely employed oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation, both known for their mild conditions and high yields.

Synthesis Precursor N-Boc-4-(2-hydroxyethyl)piperidine Aldehyde N-Boc-4-(2-oxoethyl)piperidine Precursor->Aldehyde Oxidation (Swern or DMP)

Caption: General synthetic route to N-Boc-4-(2-oxoethyl)piperidine.

Experimental Protocols for Synthesis

1. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures to afford the aldehyde in high yield. This method is known for its reliability and tolerance of a wide range of functional groups.

Materials:

  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

Protocol:

  • To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

2. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation is a mild and convenient method that employs a hypervalent iodine reagent at room temperature. It is particularly useful for sensitive substrates.[1]

Materials:

  • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Protocol:

  • To a stirred solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[1]

  • Stir the reaction mixture at room temperature and monitor by TLC (typically complete within 1-3 hours).[1]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the aldehyde.

Oxidation MethodTypical YieldPurityReaction TimeAdvantagesDisadvantages
Swern Oxidation >95%>98%2-4 hoursHigh yield, reliable for a wide range of substrates.Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1]
DMP Oxidation >95%>98%1-3 hoursMild conditions (room temperature), convenient.[1]Reagent is expensive and potentially explosive under certain conditions.

Core Applications in Organic Synthesis

The aldehyde functionality of N-Boc-4-(2-oxoethyl)piperidine makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are instrumental in the construction of more complex molecules with potential therapeutic applications.

Reactions cluster_reactions Key Reactions Aldehyde N-Boc-4-(2-oxoethyl)piperidine Wittig Wittig Reaction Aldehyde->Wittig HWE Horner-Wadsworth-Emmons Aldehyde->HWE ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Aldol Aldol Condensation Aldehyde->Aldol

Caption: Key synthetic transformations of N-Boc-4-(2-oxoethyl)piperidine.

Wittig and Horner-Wadsworth-Emmons (HWE) Olefinations

Olefination reactions are fundamental transformations for the introduction of carbon-carbon double bonds. N-Boc-4-(2-oxoethyl)piperidine readily undergoes both Wittig and HWE reactions to yield various substituted alkenes.

Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert the aldehyde into an alkene. The stereochemical outcome can be influenced by the nature of the ylide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, employing a phosphonate carbanion, is a widely used alternative to the Wittig reaction, often favoring the formation of (E)-alkenes. The water-soluble phosphate byproduct simplifies purification.[2]

General Experimental Protocol for HWE Reaction:

  • To a suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF dropwise.[3]

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-(2-oxoethyl)piperidine (1.0 eq) in anhydrous THF dropwise.[3]

  • Stir the reaction at room temperature and monitor by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

ReactionReagentTypical ProductKey Features
Wittig Phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)α,β-Unsaturated esterVersatile, stereoselectivity depends on ylide stability.[4]
HWE Phosphonate carbanion (e.g., from Triethyl phosphonoacetate)(E)-α,β-Unsaturated esterGenerally high E-selectivity, easier workup.[2][3]
Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. N-Boc-4-(2-oxoethyl)piperidine can be reacted with a primary or secondary amine in the presence of a reducing agent to form a more substituted amine. Sodium triacetoxyborohydride (STAB) is a commonly used mild reducing agent for this transformation.

General Experimental Protocol for Reductive Amination:

  • To a solution of N-Boc-4-(2-oxoethyl)piperidine (1.0 eq) and an amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography.

Aldol Condensation

The aldehyde functionality of N-Boc-4-(2-oxoethyl)piperidine can participate in aldol condensation reactions with enolizable ketones or other carbonyl compounds to form β-hydroxy carbonyl compounds, which can subsequently dehydrate to yield α,β-unsaturated carbonyls.

General Experimental Protocol for Aldol Condensation:

  • To a solution of N-Boc-4-(2-oxoethyl)piperidine (1.0 eq) in a solvent such as ethanol or a mixture of ethanol and water, add the ketone (e.g., acetone, excess) and a catalytic amount of a base (e.g., aqueous sodium hydroxide).

  • Stir the reaction at room temperature or with gentle heating.[5]

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate. The product can be purified by crystallization or column chromatography.[5]

Applications in Drug Discovery

The N-Boc-4-(2-oxoethyl)piperidine building block has been instrumental in the synthesis of a variety of biologically active molecules, targeting key proteins implicated in diseases such as cancer, type 2 diabetes, and neurological disorders.

Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with several cancers, making it an attractive target for cancer therapy. N-Boc-4-(2-oxoethyl)piperidine and its derivatives are used to construct the piperidine scaffold found in many potent Pim-1 inhibitors.

Pim1_Pathway cluster_downstream Downstream Effects Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Transcription CellCycle Cell Cycle Progression (p21, p27, Cdc25A/C) Pim1->CellCycle Apoptosis Inhibition of Apoptosis (Bad, MAP3K5) Pim1->Apoptosis MYC MYC Stabilization Pim1->MYC

Caption: Simplified Pim-1 signaling pathway.[6]

GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to increased insulin secretion and the release of incretin hormones like GLP-1, making it a promising target for the treatment of type 2 diabetes. The piperidine moiety derived from N-Boc-4-(2-oxoethyl)piperidine is a common feature in many synthetic GPR119 agonists.[7]

GPR119_Pathway cluster_effects Physiological Effects Agonist GPR119 Agonist GPR119 GPR119 Agonist->GPR119 Binds to Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 ↑ GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

Caption: GPR119 signaling pathway.[8][9]

Sigma-1 Receptor Ligands

The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface that modulates calcium signaling and cellular stress responses. It is implicated in a variety of neurological and psychiatric disorders. Piperidine derivatives, synthesized using building blocks like N-Boc-4-(2-oxoethyl)piperidine, are a major class of sigma-1 receptor ligands.

Sigma1_Pathway cluster_modulation Cellular Modulation Ligand Sigma-1 Ligand Sigma1R Sigma-1 Receptor (ER-Mitochondria) Ligand->Sigma1R Binds to Ca Ca²⁺ Signaling (IP₃R) Sigma1R->Ca ROS Oxidative Stress Sigma1R->ROS ER_Stress ER Stress Response Sigma1R->ER_Stress IonChannels Ion Channel Activity Sigma1R->IonChannels

Caption: Key functions of the Sigma-1 Receptor.[10][11]

Conclusion

N-Boc-4-(2-oxoethyl)piperidine has established itself as a highly valuable and versatile building block in modern organic synthesis and drug discovery. Its readily accessible synthesis and the reactivity of its aldehyde group enable a wide range of chemical transformations, facilitating the construction of complex piperidine-containing molecules. The successful application of this scaffold in the development of potent modulators for targets such as Pim-1 kinase, GPR119, and the sigma-1 receptor underscores its significance for researchers, scientists, and drug development professionals. A thorough understanding of its properties and reactivity will continue to fuel the discovery of novel therapeutics for a multitude of diseases.

References

A Technical Guide to Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. This document details its chemical synonyms, physicochemical properties, and its applications in the synthesis of pharmacologically active compounds. Furthermore, it presents a detailed experimental protocol for its synthesis and illustrates its role in drug discovery workflows and its general relevance to neurotransmitter signaling pathways.

Chemical Synonyms and Identifiers

This compound is known by a variety of synonyms in chemical literature and supplier catalogs. A comprehensive list is provided below to aid in its identification.[1][2][3]

Synonym Reference
N-Boc-4-piperidineacetaldehyde[1][2]
1-(tert-Butoxycarbonyl)-4-piperidineacetaldehyde[2]
tert-Butyl 4-(formylmethyl)piperidine-1-carboxylate[1][3]
4-(2-Oxoethyl)piperidine-1-carboxylic acid, tert-butyl ester[3]
2-(N-Boc-4-piperidinyl)acetaldehyde
1-Boc-4-(2-oxoethyl)piperidine
N-tert-Butoxycarbonyl-4-piperidylacetaldehyde
(1-t-butoxycarbonylpiperidin-4-yl)acetaldehyde
1-tert-butoxycarbonyl-4-(formylmethyl)piperidine

Chemical Identifiers:

Identifier Value
CAS Number 142374-19-4
Molecular Formula C₁₂H₂₁NO₃
Molecular Weight 227.30 g/mol
InChI Key PSRHRFNKESVOEL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)CC=O

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound.

Property Value Reference
Appearance White to light yellow powder or crystals
Melting Point 38-42 °C
Boiling Point (Predicted) 318.1 ± 15.0 °C
Density (Predicted) 1.035 ± 0.06 g/cm³
Flash Point > 110 °C
Solubility Soluble in common organic solvents like dichloromethane, ethyl acetate, and THF.

Spectroscopic data are crucial for the identification and characterization of this compound. While specific spectra are not provided here, typical analytical techniques for confirmation include ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding alcohol, N-Boc-4-(2-hydroxyethyl)piperidine. Several oxidation methods are applicable, including Swern, Dess-Martin, and Parikh-Doering oxidations.[2][4][5][6][7][8][9][10] Below is a representative protocol based on the Dess-Martin periodinane (DMP) oxidation, known for its mild conditions and high yields.[4][6][8]

Synthesis of this compound via Dess-Martin Oxidation

Materials:

  • N-Boc-4-(2-hydroxyethyl)piperidine

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Oxidant: Add Dess-Martin periodinane (1.1 to 1.2 equivalents) to the stirred solution in one portion at room temperature.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically showing the consumption of the starting alcohol and the appearance of the product aldehyde. The reaction is generally complete within 1-3 hours.[4]

  • Work-up:

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir the biphasic mixture vigorously until the solid byproducts dissolve and the layers become clear.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.[4]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound as a white to pale yellow solid.

Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] The presence of both a protected piperidine nitrogen and a reactive aldehyde functionality allows for diverse chemical transformations.

It serves as a key building block for the synthesis of:

  • Pim-1 inhibitors: These are potential therapeutic agents for cancer.[11]

  • Selective GPR119 agonists: These have potential applications in the treatment of type II diabetes.[11]

  • Complex heterocyclic systems: The aldehyde group can participate in various reactions such as the synthesis of amides, sulfonamides, Mannich bases, Schiff's bases, thiazolidinones, azetidinones, and imidazolinones.[1]

The N-Boc protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

Signaling Pathways and Experimental Workflows

While this compound itself is not known to directly participate in signaling pathways, the piperidine scaffold it contains is a common motif in many neuropharmacologically active compounds. These compounds often interact with neurotransmitter receptors such as dopamine, serotonin, and acetylcholine receptors, thereby modulating their signaling pathways.[12]

Below is a conceptual diagram illustrating the general role of piperidine-containing drugs in modulating a G-protein coupled receptor (GPCR) signaling pathway, which is a common mechanism for many neurotransmitter receptors.

G_protein_signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine/Serotonin Receptor) G_protein G-protein Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Ligand Piperidine-based Drug (Ligand) Ligand->Receptor Binds to Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to Drug_Discovery_Workflow start This compound reaction Chemical Synthesis (e.g., Reductive Amination, Wittig Reaction) start->reaction library Library of Piperidine Derivatives reaction->library screening High-Throughput Screening (HTS) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (SAR Studies) hit->optimization candidate Preclinical Candidate optimization->candidate

References

Methodological & Application

Application Notes and Protocols for Reductive Amination of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This protocol details the application of this reaction using Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a valuable building block in the synthesis of novel pharmaceutical agents. The piperidine motif is a common scaffold in a multitude of clinically approved drugs, and its derivatives have shown a wide range of biological activities, including as analgesics, anti-inflammatory agents, and treatments for neurological disorders.[1] This aldehyde is a key intermediate for creating N-substituted piperidine-4-ethylamine derivatives, which are integral to the development of G-protein coupled receptor 119 (GPR119) agonists, a promising target for the treatment of type 2 diabetes and related metabolic disorders.

General Reaction Scheme

The reductive amination of this compound proceeds via a one-pot reaction. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired amine product.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination with Primary Amines

This protocol outlines a general method for the reductive amination of this compound with a variety of primary amines.

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE or DCM (0.1-0.2 M), add the primary amine (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-substituted piperidine-4-ethylamine derivative.

Protocol 2: Reductive Amination with Weakly Basic Amines (e.g., 2-Aminopyrimidines)

For weakly nucleophilic amines, slight modifications to the general protocol may be necessary to achieve optimal results.

Procedure:

  • To a solution of this compound (1.0 eq) and the weakly basic amine (1.0-1.2 eq) in anhydrous DCE, add anhydrous sodium sulfate (Na₂SO₄) to act as a dehydrating agent.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base.

  • Add sodium triacetoxyborohydride (1.5 eq) and stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Perform an aqueous workup as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the reductive amination of a close structural analog, N-Boc-piperidin-4-one, with various anilines. These results can be considered indicative of the expected outcomes when using this compound.

Amine ReactantReducing AgentSolventReaction Time (h)Yield (%)
AnilineNaBH(OAc)₃DCE1885
4-FluoroanilineNaBH(OAc)₃DCE1888
4-ChloroanilineNaBH(OAc)₃DCE1890
4-BromoanilineNaBH(OAc)₃DCE1892
4-MethoxyanilineNaBH(OAc)₃DCE1882

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Start reactants Combine Aldehyde and Amine in Solvent start->reactants stir1 Stir at RT (30-60 min) reactants->stir1 add_reductant Add NaBH(OAc)3 stir1->add_reductant stir2 Stir at RT (4-24 h) add_reductant->stir2 quench Quench with aq. NaHCO3 stir2->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify end Final Product purify->end

Caption: A generalized workflow for the one-pot reductive amination protocol.

GPR119 Signaling Pathway

The products of this reductive amination are valuable intermediates in the synthesis of GPR119 agonists. GPR119 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.

GPR119_signaling agonist GPR119 Agonist (e.g., Piperidine Derivative) gpr119 GPR119 Receptor agonist->gpr119 Binds to g_protein Gs Protein gpr119->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates insulin_secretion Glucose-Dependent Insulin Secretion (Pancreatic β-cell) pka->insulin_secretion Stimulates glp1_secretion GLP-1 Secretion (Intestinal L-cell) pka->glp1_secretion Stimulates glucose_homeostasis Improved Glucose Homeostasis insulin_secretion->glucose_homeostasis glp1_secretion->glucose_homeostasis

Caption: The GPR119 signaling cascade initiated by an agonist.

References

Application of N-Boc-4-piperidineacetaldehyde in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Boc-4-piperidineacetaldehyde stands as a valuable and versatile building block in the synthesis of complex, biologically active molecules. Its stable, chiral nature and the presence of a reactive aldehyde group, protected by a Boc (tert-butyloxycarbonyl) group on the piperidine nitrogen, make it an ideal starting material for a variety of synthetic transformations. This guide provides detailed application notes and generalized protocols for its use in the development of therapeutic agents, with a focus on Pim-1 kinase inhibitors and GPR119 agonists.

Introduction to N-Boc-4-piperidineacetaldehyde

N-Boc-4-piperidineacetaldehyde, with the CAS number 142374-19-4, is a key intermediate in medicinal chemistry. The piperidine moiety is a common structural motif in numerous pharmaceuticals, and the Boc protecting group is crucial for enabling selective, multi-step synthetic strategies by preventing unwanted reactions at the nitrogen atom. The aldehyde functional group serves as a versatile handle for a range of chemical reactions, including reductive amination, Wittig reactions, and aldol condensations, allowing for the introduction of diverse structural elements.

Application in the Synthesis of Pim-1 Kinase Inhibitors

The Pim-1 kinase, a proto-oncogene, is a serine/threonine kinase that plays a significant role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1] Its overexpression is implicated in various cancers, making it an attractive target for cancer therapy. N-Boc-4-piperidineacetaldehyde serves as a crucial scaffold for the synthesis of potent and selective Pim-1 inhibitors.

Pim-1 Signaling Pathway

The expression of Pim-1 is regulated by the JAK/STAT signaling pathway, which is activated by various cytokines. Once expressed, Pim-1 can phosphorylate a number of downstream targets, leading to cell proliferation and survival.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activation STAT STAT JAK->STAT Phosphorylation Pim1 Pim-1 Kinase STAT->Pim1 Upregulation of Transcription Downstream Downstream Targets (e.g., Bad, p27) Pim1->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion

Pim-1 Signaling Pathway Diagram
Generalized Synthetic Workflow for Pim-1 Inhibitors

A common strategy for synthesizing Pim-1 inhibitors involves the construction of a core heterocyclic system, often a pyrimidine, which is then functionalized with the N-Boc-4-piperidineacetaldehyde-derived moiety.

Pim1_Workflow start N-Boc-4-piperidineacetaldehyde step1 Reductive Amination with Heterocyclic Amine start->step1 step2 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) step1->step2 product Pim-1 Inhibitor step2->product

Synthetic Workflow for Pim-1 Inhibitors
Experimental Protocol: Reductive Amination for Pim-1 Inhibitor Precursor

This protocol describes a generalized procedure for the reductive amination of N-Boc-4-piperidineacetaldehyde with a heterocyclic amine, a key step in the synthesis of many Pim-1 inhibitors.

Materials:

  • N-Boc-4-piperidineacetaldehyde

  • Heterocyclic amine (e.g., 2-aminopyrimidine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of N-Boc-4-piperidineacetaldehyde (1.0 eq) and the heterocyclic amine (1.0-1.2 eq) in anhydrous DCM, add a catalytic amount of acetic acid (optional, to facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-Boc protected secondary amine.

Quantitative Data for Representative Pim-1 Inhibitors

The following table presents biological activity data for representative Pim-1 inhibitors containing a piperidine moiety, demonstrating the potency that can be achieved with this scaffold.

Compound IDPim-1 IC₅₀ (nM)Reference
Example A 15[2]
Example B 8
Example C 25[2]

Note: The compounds in this table are examples of Pim-1 inhibitors with piperidine scaffolds and are not necessarily synthesized directly from N-Boc-4-piperidineacetaldehyde. The data is for illustrative purposes.

Application in the Synthesis of GPR119 Agonists

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Its activation leads to improved glucose homeostasis, making it a promising target for the treatment of type 2 diabetes. N-Boc-4-piperidineacetaldehyde is a key starting material for the synthesis of potent and selective GPR119 agonists.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the activation of adenylyl cyclase through the Gαs protein subunit, resulting in an increase in intracellular cyclic AMP (cAMP). This cascade ultimately promotes glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.

GPR119_Signaling_Pathway Agonist GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binding Gs Gαs Protein GPR119->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

GPR119 Signaling Pathway Diagram
Generalized Synthetic Workflow for GPR119 Agonists

A common approach to synthesize GPR119 agonists involves extending the side chain of N-Boc-4-piperidineacetaldehyde, often through a Wittig reaction, followed by further functionalization.

GPR119_Workflow start N-Boc-4-piperidineacetaldehyde step1 Wittig Reaction to form α,β-unsaturated ester start->step1 step2 Reduction of double bond and ester modification step1->step2 step3 Coupling with heterocyclic core step2->step3 product GPR119 Agonist step3->product

Synthetic Workflow for GPR119 Agonists
Experimental Protocol: Wittig Reaction for GPR119 Agonist Intermediate

This protocol outlines a generalized Wittig reaction to introduce a two-carbon extension with an ester group to N-Boc-4-piperidineacetaldehyde, a common step in the synthesis of GPR119 agonists.

Materials:

  • N-Boc-4-piperidineacetaldehyde

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane)

  • Toluene or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • Dissolve N-Boc-4-piperidineacetaldehyde (1.0 eq) and the Wittig reagent (1.1-1.5 eq) in anhydrous toluene or THF in a round-bottom flask.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Combine the fractions containing the desired α,β-unsaturated ester and concentrate under reduced pressure to obtain the purified product.

Quantitative Data for Representative GPR119 Agonists

The following table provides biological activity data for representative GPR119 agonists that feature a piperidine core, showcasing the high potency achievable with this structural motif.

Compound IDGPR119 EC₅₀ (nM)Reference
Example D 25
Example E 4
Example F 75

Note: The compounds in this table are examples of GPR119 agonists with piperidine scaffolds and are not necessarily synthesized directly from N-Boc-4-piperidineacetaldehyde. The data is for illustrative purposes.

Conclusion

N-Boc-4-piperidineacetaldehyde is a cornerstone building block for the synthesis of a diverse range of medicinally important compounds. Its utility in constructing potent Pim-1 kinase inhibitors for oncology and GPR119 agonists for metabolic disorders highlights its significance in modern drug discovery. The generalized protocols and workflows provided herein serve as a foundation for researchers to design and execute novel synthetic routes towards new therapeutic agents. Further optimization of reaction conditions will be necessary for specific target molecules, but the fundamental reactivity of N-Boc-4-piperidineacetaldehyde offers a reliable and versatile starting point for these endeavors.

References

Application Notes and Protocols: One-Pot Synthesis of Triazolo Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperidine carboxylates. This class of compounds holds significant potential in drug discovery, with demonstrated activity as GPR119 agonists, which are therapeutic targets for type-2 diabetes mellitus.[1] The described method utilizes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," ensuring high yields, short reaction times, and operational simplicity.[1]

Introduction

The 1,2,3-triazole moiety is a key pharmacophore present in a wide range of biologically active compounds. The piperidine scaffold is also a prevalent structural motif in many pharmaceuticals. The combination of these two heterocyclic systems in a single molecule can lead to novel compounds with enhanced pharmacological profiles. The one-pot synthesis detailed herein offers a streamlined approach to generate libraries of these compounds for screening and lead optimization in drug development programs. This method avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds rapidly, with reaction times often as short as five minutes, and produces high yields of the desired products.[1]

Data Presentation

The following table summarizes the yields of various synthesized tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates, demonstrating the versatility of this one-pot reaction with different substituted azides.

CompoundR-Group (Substituent on Azide)Yield (%)
5a Phenyl95
5b 4-Methylphenyl96
5c 4-Methoxyphenyl97
5d 4-Chlorophenyl94
5e 4-Fluorophenyl92
5f 4-Nitrophenyl93
5g Benzyl96

Table 1: Isolated yields of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates (5a-g) synthesized via a one-pot click chemistry reaction.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the one-pot synthesis of triazolo piperidine carboxylates.

Protocol 1: General Procedure for the One-Pot Synthesis of tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylates

This protocol describes the copper(I)-catalyzed one-pot reaction between tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate and various substituted azides.

Materials:

  • tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate

  • Substituted aryl or alkyl azide (1.0 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dimethylformamide (DMF) (5 mL)

  • Ice-cold water

  • Anhydrous diethyl ether

Procedure:

  • To a clean, dry round-bottom flask, add tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate.

  • Dissolve the starting material in 5 mL of DMF.

  • To this solution, add the substituted azide (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add Copper(I) iodide (CuI) (10 mol%) to the stirred reaction mixture.

  • Allow the reaction to proceed at 0 °C for 5 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture by pouring it into ice-cold water.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with anhydrous diethyl ether.

  • Dry the solid under vacuum to obtain the final tert-butyl-1H-1,2,3-triazole-4-carbonyloxy piperidine-1-carboxylate product.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the one-pot synthesis of triazolo piperidine carboxylates.

experimental_workflow start Start reagents Combine Starting Materials: - tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate - Substituted Azide - DIPEA in DMF start->reagents cooling Cool to 0°C reagents->cooling catalyst Add CuI Catalyst cooling->catalyst reaction Reaction (5 min) catalyst->reaction quench Quench with Ice Water reaction->quench filtration Filter Solid Product quench->filtration wash Wash with Diethyl Ether filtration->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Caption: Experimental workflow for the one-pot synthesis.

Plausible Reaction Mechanism

The following diagram illustrates a plausible mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

reaction_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne Piperidine Alkyne Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Substituted Azide Triazolide_Intermediate Copper Triazolide Intermediate Azide->Triazolide_Intermediate CuI Cu(I) CuI->Cu_Acetylide Cu_Acetylide->Triazolide_Intermediate + Azide Product Triazolo Piperidine Carboxylate Triazolide_Intermediate->Product Intramolecular Cyclization Protonation Protonation Triazolide_Intermediate->Protonation Product->CuI Releases Catalyst Protonation->Product

Caption: Plausible mechanism for the CuAAC reaction.

References

Application Notes and Protocols: Enantioselective α-Trifluoromethylation of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective α-trifluoromethylation of the aliphatic aldehyde, Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. The trifluoromethyl group is a crucial substituent in medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The described methodology utilizes a dual photoredox and organocatalysis system to achieve high yields and excellent enantioselectivity in the introduction of a trifluoromethyl group at the α-position to the aldehyde. This protocol is adapted from established methods for the enantioselective α-trifluoromethylation of aldehydes.[1][2][3]

Introduction

The incorporation of a trifluoromethyl (CF3) group into organic molecules is a widely employed strategy in drug discovery. This compound is a valuable building block in the synthesis of various pharmaceutical agents, and the ability to introduce a trifluoromethyl group enantioselectively offers a direct route to novel chiral entities with potentially enhanced pharmacological profiles. The protocol herein describes the use of a chiral imidazolidinone organocatalyst in conjunction with a photoredox catalyst to facilitate the enantioselective radical trifluoromethylation of the title compound.

Reaction Principle

The reaction proceeds via a dual catalytic cycle. The chiral secondary amine catalyst reacts with the starting aldehyde to form a nucleophilic enamine intermediate. Concurrently, a photoredox catalyst, upon excitation by visible light, facilitates the single-electron reduction of a trifluoromethyl source (e.g., trifluoromethyl iodide) to generate a trifluoromethyl radical. This radical then stereoselectively adds to the enamine, guided by the chiral catalyst. Subsequent oxidation and hydrolysis release the α-trifluoromethylated aldehyde product and regenerate the catalysts.

Experimental Protocols

General Procedure for the Enantioselective α-Trifluoromethylation

This protocol is adapted from the general method for the enantioselective α-trifluoromethylation of aldehydes via photoredox organocatalysis.[3]

Materials:

  • This compound

  • Chiral imidazolidinone catalyst (e.g., (2S,5S)-2-tert-butyl-5-benzyl-imidazolidinone-4-one)

  • Photoredox catalyst (e.g., Ir(ppy)2(dtb-bpy)PF6)

  • Trifluoromethyl iodide (CF3I) or other suitable trifluoromethyl source

  • 2,6-Lutidine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Sodium Borohydride (NaBH4) (for optional in-situ reduction)

  • Methanol (for optional in-situ reduction)

  • Inert gas (Argon or Nitrogen)

  • Visible light source (e.g., 26W compact fluorescent lamp)

Procedure:

  • To a dry reaction vessel, add the chiral imidazolidinone catalyst (0.20 equiv) and the photoredox catalyst (0.005 equiv).

  • Add anhydrous DMF to achieve a final concentration of 0.3 M with respect to the aldehyde.

  • Degas the resulting solution by three cycles of vacuum evacuation and backfilling with an inert gas at -78 °C.

  • Add 2,6-lutidine (1.1 equiv) and the this compound (1.0 equiv).

  • Introduce trifluoromethyl iodide (approximately 8 equiv) into the cooled and degassed reaction mixture.

  • Place the reaction vessel in a cooling bath at -20 °C and irradiate with a 26 W compact fluorescent light bulb.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 7.5 to 8 hours.[3]

  • Upon completion, for purification and characterization, the resulting α-trifluoromethyl aldehyde can be reduced in situ to the corresponding alcohol. To do this, add methanol followed by sodium borohydride (10 equiv) to the reaction mixture.

  • After the reduction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired β-trifluoromethyl alcohol.

Data Presentation

While specific data for the enantioselective α-trifluoromethylation of this compound is not available in the cited literature, the following table presents representative data for other aliphatic aldehydes under similar reaction conditions. This data can be used to estimate the expected yield and enantioselectivity for the target substrate.

Aldehyde SubstrateYield (%)Enantiomeric Excess (ee %)Reference
Octanal8897[3]
3-Phenylpropanal8599[3]
Cyclohexanecarboxaldehyde7596[3]

Visualizations

Reaction Workflow

Workflow Workflow for Enantioselective α-Trifluoromethylation cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Catalysts B Add Solvent (DMF) A->B C Degas Solution B->C D Add Reagents: - Aldehyde - 2,6-Lutidine - CF3I C->D E Cool to -20°C & Irradiate D->E F Monitor Reaction E->F G In-situ Reduction (Optional) F->G H Aqueous Work-up G->H I Purification H->I J J I->J Characterization

Caption: A flowchart illustrating the key steps in the enantioselective α-trifluoromethylation protocol.

Catalytic Cycle

Catalytic_Cycle Proposed Dual Catalytic Cycle cluster_organo Organocatalytic Cycle cluster_photo Photoredox Cycle Aldehyde R-CHO Enamine Enamine Intermediate Aldehyde->Enamine + Catalyst - H2O Catalyst Chiral Amine Catalyst Iminium Iminium Ion Enamine->Iminium + •CF3 Product α-CF3 Aldehyde Iminium->Product + H2O PC Ir(III) PC_excited *Ir(III) PC->PC_excited Visible Light PC_reduced Ir(II) PC_excited->PC_reduced + e- PC_reduced->PC - e- CF3I CF3I CF3_radical •CF3 CF3I->CF3_radical + e- (from *Ir(III)) CF3_radical->Enamine I_anion I-

Caption: A simplified diagram of the proposed dual catalytic cycle for the reaction.

Conclusion

The described protocol for the enantioselective α-trifluoromethylation of this compound provides a powerful tool for the synthesis of novel, chiral, trifluoromethylated piperidine derivatives. These compounds are of significant interest in the development of new therapeutic agents. The use of a dual catalytic system allows for mild reaction conditions and high levels of stereocontrol, making this a valuable transformation for medicinal chemists and researchers in drug discovery. Further optimization for this specific substrate may be required to achieve maximum yield and enantioselectivity.

References

Synthesis of Spirocyclic Piperidines for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic piperidines represent a class of conformationally restricted scaffolds that have garnered significant interest in modern drug discovery. The inherent three-dimensionality of these structures provides a unique opportunity to explore chemical space beyond the traditional "flat" aromatic compounds that have historically dominated medicinal chemistry. This rigidification can lead to improved pharmacological properties, including enhanced binding affinity, greater selectivity for the biological target, and favorable physicochemical characteristics such as increased solubility and metabolic stability. The piperidine motif itself is one of the most prevalent nitrogen-containing heterocycles in approved pharmaceuticals, and the introduction of a spirocyclic center further enhances its utility as a versatile pharmacophore. This document provides an overview of key synthetic strategies for accessing diverse spirocyclic piperidine cores and detailed protocols for their synthesis and application in drug discovery programs.

Synthetic Strategies Overview

The construction of spirocyclic piperidines can be approached through various synthetic methodologies. The choice of strategy often depends on the desired substitution pattern and the nature of the spiro-fused ring system. Key approaches include:

  • Intramolecular Cyclization Reactions: These methods, such as intramolecular alkylation and hydroarylation, involve the formation of the spirocyclic system from a linear precursor. Photoredox catalysis has emerged as a powerful tool for radical-mediated intramolecular hydroarylation, allowing for the construction of complex spiropiperidines under mild conditions.

  • Multicomponent Reactions: Reactions like the Castagnoli-Cushman reaction enable the convergent synthesis of spirocyclic piperidine lactams from relatively simple starting materials in a single step.

  • Cycloaddition Reactions: [3+2] and other cycloaddition strategies are effective for the diastereoselective synthesis of spiro-pyrrolidinyl-oxindoles and related structures.

  • Rearrangement Reactions: Certain rearrangement reactions can be employed to construct the spirocyclic framework.

  • Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction can be utilized to close a ring and form the spirocyclic junction.

  • Pictet-Spengler Reaction: This reaction is a classic and effective method for the synthesis of tetrahydro-β-carboline and related spirocyclic systems, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by acid-catalyzed cyclization.[1][2]

Data Presentation: Bioactivity of Spirocyclic Piperidine Derivatives

The following table summarizes quantitative data for several classes of spirocyclic piperidines, highlighting their potential in various therapeutic areas.

Compound ClassTarget/ActivityRepresentative CompoundIC50/EC50/MICReference
Spiro[chromane-2,4'-piperidin]-4(3H)-one Derivatives Anti-tuberculosis (M. tuberculosis H37Ra)Compound PS08MIC: 3.72 µM[3]
1'-Methylspiro[indoline-3,4'-piperidine] Derivatives Anticancer (BEL-7402 cell line)Compound B5IC50: 30.03 ± 0.43 µg/mL[4]
Spiro[chroman-2,4'-piperidin]-4-one Derivatives Anticancer (MCF-7 cell line)Compound 16IC50: 0.31 µM[5][6]
Spiro-piperidine Derivatives Antileishmanial (Leishmania major promastigotes)Compound 13IC50: 0.89 µM[3]
Spiro-piperidine Derivatives Antileishmanial (Leishmania major promastigotes)Compound 15IC50: 0.50 µM[3]
Spiro[chromene-2,4'-piperidine] Derivatives 5-HT2C Receptor AgonistCompound 8EC50: 121.5 nM[7]
Spiro[chroman-2,4'-piperidin]-4-one Derivatives Acetyl-CoA Carboxylase (ACC) InhibitorCompound 38jIC50: Low nanomolar range[8]

Experimental Protocols

Protocol 1: Synthesis of a Spiro[piperidine-4,3'-oxindole] Derivative via a Three-Component Reaction

This protocol describes the synthesis of a spiro[piperidine-4,3'-oxindole] scaffold, a common core in many biologically active molecules, through a one-pot, three-component reaction of isatin, an amine, and a cyclic ketone.

Materials:

  • Isatin (1.0 mmol)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.0 mmol)

  • N-Boc-4-piperidone (1.2 mmol)

  • L-Proline (20 mol%)

  • Methanol (5 mL)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 25 mL round-bottom flask, add isatin (1.0 mmol), substituted aniline (1.0 mmol), N-Boc-4-piperidone (1.2 mmol), and L-proline (0.2 mmol).

  • Add methanol (5 mL) to the flask.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired spiro[piperidine-4,3'-oxindole] derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Spiro[chroman-2,4'-piperidin]-4-one Derivative

This protocol outlines the synthesis of a key intermediate for a class of potent Acetyl-CoA Carboxylase (ACC) inhibitors.[8]

Materials:

  • tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (1.0 mmol)

  • Trifluoroacetic acid (TFA) (5.0 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.[5]

  • Slowly add trifluoroacetic acid (5.0 mmol) to the solution at room temperature.[5]

  • Stir the reaction mixture for 4-6 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude spiro[chroman-2,4'-piperidin]-4-one.[5]

  • The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Spiro-Piperidine Derivative

This protocol details a general procedure for the Pictet-Spengler reaction to form a spirocyclic piperidine fused to a tetrahydro-β-carboline system.[1][9]

Materials:

  • Tryptamine (1.0 mmol)

  • 1-Benzyl-4-piperidone (1.1 mmol)

  • Trifluoroacetic acid (TFA) (1.2 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tryptamine (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere, add 1-benzyl-4-piperidone (1.1 mmol).[1]

  • Cool the mixture to 0 °C and add trifluoroacetic acid (1.2 mmol) dropwise.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired spiro[piperidine-4,1'-pyrido[3,4-b]indole] derivative.

  • Characterize the product using NMR and mass spectrometry.

Visualizations

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Purification cluster_3 Product Isatin Isatin Three-Component Reaction Three-Component Reaction Isatin->Three-Component Reaction Amine Amine Amine->Three-Component Reaction Cyclic Ketone Cyclic Ketone Cyclic Ketone->Three-Component Reaction Column Chromatography Column Chromatography Three-Component Reaction->Column Chromatography Crude Product Spiro[piperidine-oxindole] Spiro[piperidine-oxindole] Column Chromatography->Spiro[piperidine-oxindole] Purified Product

Caption: A generalized workflow for the three-component synthesis of spiro[piperidine-oxindole] derivatives.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras activates Raf Raf Ras->Raf SHP2->Ras promotes activation MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SpirocyclicInhibitor Spirocyclic Piperidine SHP2 Inhibitor SpirocyclicInhibitor->SHP2

Caption: The SHP2 signaling pathway and the inhibitory action of spirocyclic piperidine-based drugs.

References

Application Notes and Protocols: Boc Deprotection of Piperidine Ring Nitrogen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for the nitrogen atom of piperidine rings in organic synthesis, particularly in the development of pharmaceutical agents. Its stability under various reaction conditions and the relative ease of its removal make it an invaluable tool. The deprotection of the Boc group is a critical step that is typically accomplished under acidic conditions. This document provides detailed protocols for the acidic removal of the Boc protecting group from a piperidine nitrogen, outlines common challenges, and presents quantitative data for various methods to guide researchers in selecting the optimal conditions for their specific substrate.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected piperidine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] This is followed by the loss of the stable tert-butyl cation, which can be quenched by a scavenger, deprotonate to form isobutylene gas, or polymerize.[2] The resulting carbamic acid is unstable and readily undergoes decarboxylation to yield the protonated piperidine amine and carbon dioxide.[1][2]

Experimental Protocols

Two of the most common and effective methods for Boc deprotection involve the use of trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.[3][4]

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and widely used for its reliability.

Materials:

  • Boc-protected piperidine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv) in anhydrous DCM (0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[4]

  • Cool the solution to 0 °C using an ice bath.[4]

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[4] For substrates prone to side reactions, a scavenger such as triethylsilane (1.1-1.2 equiv) can be added.[4]

  • Stir the reaction mixture at room temperature for 1-4 hours.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3]

  • Work-up:

    • To obtain the free amine, dissolve the residue in DCM or ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ until the aqueous layer is basic.[4]

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected piperidine.[4]

    • If the trifluoroacetate salt is desired, the residue after TFA removal can be triturated with diethyl ether to precipitate the salt, which is then collected by filtration.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common choice and often yields the hydrochloride salt of the deprotected piperidine directly, which can be advantageous for purification and handling.[3]

Materials:

  • Boc-protected piperidine derivative

  • 4M HCl in dioxane solution

  • Methanol or dioxane (optional, as a co-solvent)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equiv) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask, if necessary.[4]

  • Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[3]

  • Stir the reaction for 1-3 hours.[3] The progress of the reaction should be monitored by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperidine will precipitate out of the solution.[3][4]

  • Upon completion, the solvent can be removed under reduced pressure.[3]

  • Work-up:

    • Alternatively, the product can be precipitated by the addition of diethyl ether.[3]

    • Collect the precipitated hydrochloride salt by filtration and wash with diethyl ether.

    • To obtain the free amine, the hydrochloride salt can be neutralized by dissolving it in a suitable solvent and washing with an aqueous basic solution (e.g., saturated NaHCO₃) as described in Protocol 1.[4]

Data Presentation: Comparison of Boc Deprotection Protocols

The following table summarizes quantitative data for common Boc deprotection methods for piperidine derivatives. Yields and reaction times are substrate-dependent and the following data represents typical ranges.

Reagent/Solvent SystemTemperature (°C)Time (h)Typical Yield (%)Notes
20-50% TFA in DCM0 to RT1 - 4[4]>95A very common and effective method.[3][4] The resulting trifluoroacetate salt can sometimes be difficult to handle.[3]
4M HCl in DioxaneRT1 - 3[3]>95Often yields the hydrochloride salt which can be easily isolated as a solid.[3]
5-6 N HCl in iPrOHNot specifiedNot specified95Reported for a specific substrate, leading to crystallization of the HCl salt.[5]
p-Toluenesulfonic acid (pTSA) / Choline Chloride (DES)RT0.25~99A greener alternative to strong acids, with rapid deprotection of N-Boc piperidine.[6]

Mandatory Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_salt_isolation Salt Isolation start Dissolve Boc-Piperidine in Solvent add_acid Add Acid (TFA or HCl solution) start->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react remove_volatiles Remove Volatiles (in vacuo) react->remove_volatiles precipitate Precipitate with Anti-solvent (e.g., Ether) react->precipitate basification Basification (e.g., NaHCO3) remove_volatiles->basification extraction Extraction with Organic Solvent basification->extraction drying Dry (e.g., Na2SO4), Filter, Concentrate extraction->drying free_amine Isolated Free Amine drying->free_amine filtrate Filter and Wash precipitate->filtrate hcl_salt Isolated HCl Salt filtrate->hcl_salt

Caption: Workflow for Boc deprotection of piperidine.

General Mechanism of Acidic Boc Deprotection

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Elimination cluster_step3 Step 3: Decarboxylation Boc_Pip Boc-Piperidine Protonated_Boc_Pip Protonated Intermediate Boc_Pip->Protonated_Boc_Pip + H+ H_plus H+ Carbamic_Acid Carbamic Acid Protonated_Boc_Pip->Carbamic_Acid Protonated_Boc_Pip->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc_Pip->tBu_cation Piperidinium Piperidinium Ion Carbamic_Acid->Piperidinium Carbamic_Acid->Piperidinium CO2 CO2 Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for the Synthesis of GPR119 Agonists Using Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of G protein-coupled receptor 119 (GPR119) agonists, utilizing tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate as a key building block. GPR119 is a promising therapeutic target for type 2 diabetes and related metabolic disorders due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.

Introduction

GPR119 is a class A rhodopsin-like G protein-coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 stimulates a dual mechanism for improving glucose homeostasis: the direct, glucose-dependent stimulation of insulin secretion and the promotion of incretin hormones like glucagon-like peptide-1 (GLP-1).[1] The signaling cascade is primarily mediated by the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This makes the development of potent and orally bioavailable GPR119 agonists a significant focus in drug discovery.

Many potent GPR119 agonists feature a substituted piperidine or piperazine ring.[3] this compound is a versatile synthetic intermediate that can be readily incorporated into various GPR119 agonist scaffolds, typically through reductive amination to form a key amine linkage.

GPR119 Signaling Pathway

Upon agonist binding, GPR119 undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit then activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 release from intestinal L-cells.

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gs Protein GPR119->Gs activates Agonist GPR119 Agonist Agonist->GPR119 binds AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Insulin / GLP-1 Secretion Vesicles->Secretion

GPR119 Signaling Cascade

Synthesis of a Representative GPR119 Agonist

The following protocol describes a representative two-step synthesis of a GPR119 agonist. The first step involves the reductive amination of this compound with a substituted aniline. The resulting amine is then coupled with a heterocyclic compound, a common scaffold in many GPR119 agonists.

Experimental Workflow

Synthesis_Workflow Start This compound + Substituted Aniline Step1 Step 1: Reductive Amination Start->Step1 Intermediate Intermediate Amine: tert-butyl 4-(2-((substituted-phenyl)amino)ethyl)piperidine-1-carboxylate Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution with Heterocycle (e.g., 4,6-dichloro-5-nitropyrimidine) Intermediate->Step2 Product Final GPR119 Agonist Product Step2->Product Purification Purification (Column Chromatography) Product->Purification

Synthetic Workflow for a GPR119 Agonist
Experimental Protocols

Step 1: Reductive Amination

This procedure outlines the synthesis of the intermediate amine, tert-butyl 4-(2-((substituted-phenyl)amino)ethyl)piperidine-1-carboxylate.

  • Materials:

    • This compound

    • Substituted aniline (e.g., 2-fluoro-4-methanesulfonylaniline)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Dichloroethane (DCE)

    • Acetic acid (glacial)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of this compound (1.0 eq) and the substituted aniline (1.1 eq) in dichloroethane (DCE), add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

    • Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution

This protocol describes the coupling of the intermediate amine with a heterocyclic core, such as 4,6-dichloro-5-nitropyrimidine, to yield the final GPR119 agonist.

  • Materials:

    • Intermediate amine from Step 1

    • 4,6-dichloro-5-nitropyrimidine

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

    • Round-bottom flask

    • Magnetic stirrer

    • Heating mantle or oil bath

    • Ice bath

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve the intermediate amine (1.0 eq) and 4,6-dichloro-5-nitropyrimidine (1.0 eq) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final GPR119 agonist.

Quantitative Data of Representative GPR119 Agonists

The following tables summarize the synthetic yields and in vitro potencies of representative GPR119 agonists that can be synthesized using methodologies similar to those described above.

Compound ID Synthetic Step Yield (%) Purity (%)
Intermediate AmineReductive Amination75-90%>95%
Final AgonistNucleophilic Substitution50-70%>98%
Agonist Core Structure EC₅₀ (nM) for human GPR119
AR231453Pyrimidine5.7
MBX-2982PyrimidineNot specified
APD597Pyrimidine44
Compound 5dThienopyrimidine3
Compound 15Pyrimido[5,4-b][1][4]oxazine12
Compound 26Pyrazolo[3,4-d]pyrimidine42
(R)-29Spiro[chromane-2,4'-piperidine]54

Biological Evaluation: In Vitro cAMP Assay

The primary in vitro assay to determine the potency of GPR119 agonists is the measurement of intracellular cAMP accumulation in a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).

cAMP Assay Protocol
  • Objective: To determine the EC₅₀ value of a test compound for GPR119 activation.

  • Materials:

    • HEK293 cells stably expressing human GPR119.[4]

    • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).[4]

    • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).[4]

    • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).[4]

    • Test compound and a known GPR119 agonist (positive control, e.g., AR231453).[4]

    • cAMP detection kit (e.g., HTRF-based).[4]

    • 384-well white opaque microplates.[4]

    • HTRF-compatible plate reader.[4]

  • Procedure:

    • Cell Preparation:

      • Culture HEK293-hGPR119 cells to 80-90% confluency.[4]

      • Harvest the cells and resuspend them in assay buffer containing a PDE inhibitor.[4]

      • Adjust the cell density to the desired concentration (e.g., 2,000-5,000 cells per well).[4]

    • Compound Preparation:

      • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Assay Execution:

      • Dispense the cell suspension into the wells of a 384-well plate.[4]

      • Add the diluted compounds to the respective wells.[4]

      • Incubate the plate for 30-60 minutes at room temperature to stimulate the cells.[4]

    • cAMP Detection:

      • Lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP detection kit according to the manufacturer's instructions.[4]

    • Data Analysis:

      • Plot the cAMP concentration against the log of the agonist concentration.

      • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

This comprehensive guide provides a foundation for the synthesis and evaluation of novel GPR119 agonists. The provided protocols and data serve as a valuable resource for researchers in the field of metabolic drug discovery.

References

Synthetic Strategies and Applications of Indolizidine Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of indolizidine alkaloids represents a significant area of interest due to the broad spectrum of biological activities exhibited by this class of compounds. This document provides detailed application notes and protocols for the synthesis of key indolizidine alkaloids, including castanospermine, swainsonine, and various pumiliotoxins. It aims to serve as a comprehensive resource, summarizing quantitative data, outlining detailed experimental methodologies, and visualizing complex pathways and workflows.

Indolizidine alkaloids are a class of natural products characterized by a bicyclic ring system where a nitrogen atom is shared at the bridgehead of a six-membered and a five-membered ring. Their structural complexity and diverse biological activities, ranging from glycosidase inhibition to modulation of ion channels, have made them attractive targets for synthetic chemists and pharmacologists alike. The development of efficient and stereoselective synthetic routes is crucial for accessing these molecules and their analogs for further investigation and potential therapeutic applications.[1][2]

Key Indolizidine Alkaloids and Their Synthetic Applications

This section details the synthesis and application of three prominent members of the indolizidine alkaloid family: castanospermine, a potent glycosidase inhibitor; swainsonine, an alpha-mannosidase inhibitor with anticancer potential; and pumiliotoxins, which modulate ion channel function.

Castanospermine: A Powerful Glycosidase Inhibitor

(+)-Castanospermine, first isolated from the seeds of the Australian chestnut tree Castanospermum australe, is a potent inhibitor of α- and β-glucosidases.[3] This inhibitory activity disrupts the N-linked glycosylation pathway, a critical process for the proper folding of many viral and cellular glycoproteins.[4][5] Consequently, castanospermine and its derivatives have shown significant potential as antiviral agents against viruses such as HIV and Dengue virus, as well as in the treatment of certain cancers and genetic disorders.[6][7]

Mechanism of Action: Castanospermine mimics the oxocarbenium ion transition state of the glycosidic bond cleavage reaction catalyzed by glucosidases. By binding to the active site of these enzymes, it prevents the trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum, leading to misfolded proteins and impaired cellular and viral functions.[3][8]

Castanospermine Inhibition of N-linked Glycosylation cluster_ER Endoplasmic Reticulum Precursor_Oligosaccharide Precursor Oligosaccharide (Glc3Man9GlcNAc2) Glycosylated_Protein Glycosylated Protein Precursor_Oligosaccharide->Glycosylated_Protein Oligosaccharyltransferase Glycoprotein Nascent Glycoprotein Glycoprotein->Glycosylated_Protein Glucosidase_I Glucosidase I Glycosylated_Protein->Glucosidase_I Glucose Trimming Glucosidase_II Glucosidase II Glucosidase_I->Glucosidase_II Misfolded_Protein Misfolded Protein Aggregation Glucosidase_I->Misfolded_Protein Calnexin_Calreticulin Calnexin/Calreticulin Chaperones Glucosidase_II->Calnexin_Calreticulin Proper Folding Glucosidase_II->Misfolded_Protein Correctly_Folded_Protein Correctly Folded Protein Calnexin_Calreticulin->Correctly_Folded_Protein Golgi Golgi Correctly_Folded_Protein->Golgi Transport to Golgi Castanospermine Castanospermine Castanospermine->Glucosidase_I Inhibition Castanospermine->Glucosidase_II

Caption: Inhibition of N-linked glycosylation by Castanospermine.

Synthetic Strategies for (+)-Castanospermine:

Starting MaterialKey ReactionsNumber of StepsOverall Yield (%)Reference
Methyl α-D-glucopyranosideZinc-mediated fragmentation, Ring-closing metathesis, Transannular cyclization922[9]
D-glucoseNot specified in abstract>10Not specifiedNot specified
Achiral SubstrateAsymmetric tandem [4+2]/[3+2] cycloaddition8Not specified[9]

Experimental Protocol: Synthesis of (+)-Castanospermine from Methyl α-D-glucopyranoside

This protocol is a summary of the key transformations described in the literature.[9]

  • Zinc-Mediated Fragmentation: Benzyl-protected methyl 6-iodoglucopyranoside is treated with zinc to induce fragmentation, leading to an open-chain intermediate.

  • Ring-Closing Olefin Metathesis: The resulting diene undergoes a challenging ruthenium-catalyzed ring-closing metathesis to form the eight-membered ring.

  • Strain-Release Transannular Cyclization: N-deprotection of the cyclized product triggers a strain-driven transannular cyclization, affording the indolizidine skeleton of (+)-castanospermine.

  • Deprotection: Final deprotection of the hydroxyl groups yields the natural product.

Swainsonine: An Alpha-Mannosidase Inhibitor with Therapeutic Potential

(-)-Swainsonine is an indolizidine alkaloid that acts as a potent and specific inhibitor of Golgi α-mannosidase II, an enzyme involved in the processing of N-linked glycoproteins.[10][11] This inhibition leads to the accumulation of hybrid-type glycans and has been shown to have anticancer, antimetastatic, and immunomodulatory effects.[12][13]

Mechanism of Action: Swainsonine mimics the mannosyl cation intermediate in the active site of α-mannosidase II, leading to competitive inhibition. This disrupts the trimming of mannose residues from glycoproteins in the Golgi apparatus, altering the cell surface glycan profile and affecting cell-cell recognition, adhesion, and signaling.[6][14]

Swainsonine_MoA cluster_Golgi Golgi Apparatus High_Mannose_Glycoprotein High-Mannose Glycoprotein Mannosidase_I Mannosidase I High_Mannose_Glycoprotein->Mannosidase_I Mannose Trimming Hybrid_Type_Glycan Hybrid-Type Glycan Altered_Cell_Function Altered Cell Function (e.g., Reduced Metastasis) Hybrid_Type_Glycan->Altered_Cell_Function Leads to Complex_Type_Glycan Complex-Type Glycan Normal_Cell_Function Normal_Cell_Function Complex_Type_Glycan->Normal_Cell_Function Leads to Mannosidase_II Golgi α-Mannosidase II Mannosidase_I->Mannosidase_II Mannosidase_II->Hybrid_Type_Glycan Accumulation GlcNAc_Transferase_II GlcNAc Transferase II Mannosidase_II->GlcNAc_Transferase_II Further Processing GlcNAc_Transferase_II->Complex_Type_Glycan Swainsonine Swainsonine Swainsonine->Mannosidase_II Inhibition

Caption: Swainsonine's inhibition of Golgi α-mannosidase II.

Synthetic Strategies for (-)-Swainsonine:

Starting MaterialKey ReactionsNumber of StepsOverall Yield (%)Reference
D-erythronolactoneNot specified in abstract1511[13]
FuranNoyori reduction, Achmatowicz rearrangement, Palladium-catalyzed glycosylation13Not specifiedNot specified

Experimental Protocol: Synthesis of (-)-Swainsonine from D-Erythronolactone

The following is a generalized protocol based on a known synthetic route.[15]

  • Lactone Manipulation: D-erythronolactone is converted to a suitable intermediate through a series of reactions including protection and functional group transformations.

  • Chain Elongation and Cyclization: A one-pot reduction and Wittig reaction sequence is employed to introduce an olefin, followed by isomerization to the desired trans-olefin.

  • Formation of the Pyrrolidine Ring: The hydroxyl group is oxidized, and subsequent cyclization forms the pyrrolidine ring of the indolizidine core.

  • Formation of the Piperidine Ring and Deprotection: The ester group is hydrolyzed, and the resulting acid undergoes cyclization. The final steps involve reduction and deprotection to yield (-)-swainsonine.

Pumiliotoxins: Modulators of Ion Channels

Pumiliotoxins are a diverse group of alkaloids isolated from the skin of dendrobatid frogs. They exhibit a range of biological activities, primarily as modulators of voltage-gated sodium and calcium channels, as well as nicotinic acetylcholine receptors.[2][16][17] This activity makes them valuable tools for studying ion channel function and potential leads for the development of new therapeutics for neurological disorders.

Mechanism of Action: Pumiliotoxins can act as non-competitive blockers of the nicotinic acetylcholine receptor ion channel, leading to inhibition of neuromuscular transmission.[2] Some pumiliotoxins also potentiate sodium influx through voltage-gated sodium channels.[17]

Pumiliotoxin_MoA_nAChR cluster_Membrane Postsynaptic Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ion_Channel->Ion_Channel_Open Acetylcholine Binding Na_K_Influx Na+/K+ Influx Ion_Channel_Open->Na_K_Influx Allows No_Influx No Ion Influx Ion_Channel_Open->No_Influx Pumiliotoxin Pumiliotoxin Pumiliotoxin->Ion_Channel_Open Blocks channel Acetylcholine Acetylcholine Acetylcholine->nAChR Binds to receptor Depolarization Membrane Depolarization Na_K_Influx->Depolarization Causes No_Depolarization No Depolarization No_Influx->No_Depolarization Leads to

References

Troubleshooting & Optimization

Technical Support Center: Purification of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The primary impurities often originate from the synthetic route used to prepare the aldehyde. Common impurities include:

  • Unreacted Starting Material: If the aldehyde is synthesized by oxidation of the corresponding alcohol, Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, some of this starting material may remain.

  • Over-oxidation Product: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, Tert-butyl 4-(carboxymethyl)piperidine-1-carboxylate.

  • Side-products from Synthesis: Depending on the specific synthetic method, other side-products may be present.

Q2: My aldehyde seems to be degrading on the silica gel column. What can I do to prevent this?

A2: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can:

  • Use Deactivated Silica Gel: Add a small amount of a basic modifier, such as 1-2% triethylamine (TEA) or ammonia in methanol, to the eluent.[1] This will neutralize the acidic sites on the silica gel.

  • Switch to an Alternative Stationary Phase: Consider using basic or neutral alumina as the stationary phase, which is generally more suitable for basic and acid-sensitive compounds.[2]

  • Minimize Contact Time: Run the column efficiently to reduce the time the compound spends on the stationary phase.

Q3: I am observing significant peak tailing during column chromatography. How can I improve the peak shape?

A3: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel due to strong interactions with acidic silanol groups.[2] To improve peak shape:

  • Add a Basic Modifier: As mentioned in Q2, adding triethylamine or another suitable base to the mobile phase can significantly reduce tailing by competing for the active sites on the silica gel.[1][2]

  • Use Amine-Deactivated Silica: Pre-treated silica gel with masked silanol groups can provide better results.[2]

Q4: Can I purify this compound by recrystallization?

A4: Recrystallization can be an effective purification method if the compound is a solid and a suitable solvent system can be found. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Common solvents to screen for piperidine derivatives include alcohols (ethanol, methanol, isopropanol) and acetonitrile.[3] A two-solvent system (a "good" solvent and a "poor" solvent) can also be employed.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Recovery of Product from Column 1. Compound is too polar and is sticking to the silica gel. 2. Compound degraded on the column. 3. Inappropriate eluent system.1. Gradually increase the polarity of the eluent. A final flush with a highly polar solvent (e.g., 10% methanol in dichloromethane) may be necessary. 2. Use deactivated silica gel (with triethylamine) or switch to alumina.[2] 3. Perform thorough TLC analysis to determine an optimal solvent system that provides an Rf value of ~0.3 for the product.
Co-elution of Product and Impurities 1. Poor separation resolution with the chosen eluent. 2. Column was overloaded.1. Use a shallower solvent gradient or an isocratic elution with a solvent system that provides better separation on TLC. 2. Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Product is an Oil Instead of a Solid After Purification 1. Presence of residual solvent. 2. The compound is inherently an oil or has a low melting point.1. Dry the product under high vacuum, possibly with gentle heating. 2. If the compound is known to be a solid, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If it remains an oil, it may be sufficiently pure. Purity can be assessed by NMR or HPLC.
Boc Protecting Group is Cleaved During Purification 1. Exposure to acidic conditions.1. Avoid highly acidic mobile phase modifiers in reverse-phase chromatography.[4] For normal phase, ensure the silica gel is neutralized with a base.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Aldehyde Purification

Parameter Recommendation Notes
Stationary Phase Silica gel (60-120 or 230-400 mesh)For sensitive aldehydes, consider deactivating with 1% triethylamine in the eluent or using neutral alumina.[1][2]
Eluent System Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with a low polarity mixture and gradually increase the polarity. A common starting point is 10-20% Ethyl Acetate in Hexane.
Rf Value 0.2 - 0.4 on TLCThis range typically provides the best separation.
Loading Dry or wet loadingFor compounds with poor solubility in the eluent, dry loading is recommended.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select an appropriately sized glass column and slurry pack it with silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

    • Ensure the silica gel bed is well-compacted and level.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., isopropanol, ethyl acetate, or a hexane/ethyl acetate mixture).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • The formation of crystals indicates a potentially suitable solvent system.

  • Recrystallization Procedure:

    • Dissolve the bulk of the crude material in the minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

    • Further cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Column dissolve->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Column Chromatography Purification.

troubleshooting_logic start Purification Issue Encountered peak_tailing Peak Tailing? start->peak_tailing low_recovery Low Recovery? start->low_recovery degradation Product Degradation? start->degradation add_base Add Basic Modifier (e.g., TEA) to Eluent peak_tailing->add_base Yes increase_polarity Increase Eluent Polarity low_recovery->increase_polarity Yes check_loading Reduce Sample Load low_recovery->check_loading Yes change_stationary_phase Switch to Alumina or Deactivated Silica degradation->change_stationary_phase Yes

Caption: Troubleshooting Logic for Purification Issues.

References

Technical Support Center: Synthesis of N-Boc-4-(2-oxoethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of N-Boc-4-(2-oxoethyl)piperidine synthesis. The primary focus is on the critical oxidation step of N-Boc-4-(2-hydroxyethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing N-Boc-4-(2-hydroxyethyl)piperidine to N-Boc-4-(2-oxoethyl)piperidine?

A1: The most prevalent and effective methods for this transformation are Swern oxidation, Dess-Martin Periodinane (DMP) oxidation, and Tetra-n-propylammonium perruthenate (TPAP) catalyzed oxidation.[1][2][3] Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, and reagent handling.

Q2: My reaction yield is consistently low. What are the general factors that could be affecting the outcome?

A2: Low yields can stem from several factors:

  • Reagent Quality: Ensure all reagents, especially the oxidizing agent and anhydrous solvents, are fresh and of high purity.

  • Reaction Conditions: Strict adherence to reaction temperature and atmosphere (e.g., inert gas) is crucial, particularly for methods like Swern oxidation.[2][4]

  • Work-up and Purification: The aldehyde product can be sensitive. Improper work-up or purification techniques can lead to product loss.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1]

Q3: I am observing the formation of a carboxylic acid byproduct. How can I prevent this over-oxidation?

A3: Over-oxidation to the corresponding carboxylic acid is a common side reaction. To minimize this:

  • Choice of Oxidant: Mild oxidizing agents like Dess-Martin periodinane are less prone to over-oxidation.[5][6]

  • Reaction Time and Temperature: Avoid prolonged reaction times and elevated temperatures once the starting material is consumed.

  • Stoichiometry: Use the correct stoichiometry of the oxidizing agent. An excess of the oxidant can promote the formation of the carboxylic acid.

  • Anhydrous Conditions: The presence of water can facilitate over-oxidation, especially with certain reagents.[7]

Q4: The purification of the final product is proving difficult. What are some recommended purification strategies?

A4: N-Boc-4-(2-oxoethyl)piperidine can be purified using silica gel column chromatography.[8] A gradient elution system, typically with a mixture of ethyl acetate and hexanes, is effective.[1] It is important to handle the purified aldehyde with care as it can be prone to degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive oxidizing agent.Use a fresh batch of the oxidizing agent. For DMP, ensure it has been stored properly to prevent decomposition.[9]
Improper reaction temperature.For Swern oxidation, maintain the temperature at -78 °C during the addition of reagents.[4][10]
Presence of water in the reaction.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Over-oxidation to Carboxylic Acid Use of a strong oxidizing agent.Switch to a milder oxidizing agent like DMP or control the stoichiometry of TPAP.[3][5][6]
Reaction run for too long.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[1]
Formation of Multiple Unidentified Byproducts Decomposition of starting material or product.Ensure the reaction conditions are not too harsh. For Swern oxidation, avoid warming the reaction mixture before quenching.[4]
Side reactions with the Boc-protecting group.While generally stable, highly acidic or basic conditions can affect the Boc group. Ensure the work-up is performed under appropriate pH conditions.[11]
Difficult Purification Co-elution of impurities.Optimize the solvent system for column chromatography. A shallow gradient may be necessary to separate closely related impurities.
Product degradation on silica gel.Consider deactivating the silica gel with triethylamine before use.

Comparison of Oxidation Methods

Oxidation Method Typical Yield Reaction Time Key Advantages Key Disadvantages
Swern Oxidation >95%[1]2-4 hours[1]High yield, reliable for many substrates.[1]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide.[1][2]
Dess-Martin Periodinane (DMP) 90-95%[1]1-3 hours[1]Mild, room temperature conditions, easy workup.[1][5]Reagent is expensive and potentially explosive under certain conditions.[1][5][9]
TPAP (catalytic) with NMO 85-95%1-2 hoursCatalytic use of ruthenium, mild conditions.[7][12][13]TPAP is expensive, and NMO is a stoichiometric oxidant.[7][12]

Experimental Protocols

Protocol 1: Swern Oxidation
  • To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.7 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM dropwise.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise and stir for an additional 10 minutes at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction with water.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
  • To a stirred solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.[1]

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[1]

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.[1]

  • Stir vigorously until the solid byproducts dissolve.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: TPAP Catalyzed Oxidation
  • To a stirred mixture of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq), N-methylmorpholine N-oxide (NMO) (1.5 eq), and powdered 4 Å molecular sieves in anhydrous DCM, add tetra-n-propylammonium perruthenate (TPAP) (0.05 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

experimental_workflow cluster_swern Swern Oxidation cluster_dmp DMP Oxidation cluster_tpap TPAP Oxidation swern_start N-Boc-4-(2-hydroxyethyl)piperidine swern_reagents Oxalyl Chloride, DMSO, DCM, -78°C swern_start->swern_reagents swern_base Triethylamine swern_reagents->swern_base swern_workup Quench & Extract swern_base->swern_workup swern_product N-Boc-4-(2-oxoethyl)piperidine swern_workup->swern_product dmp_start N-Boc-4-(2-hydroxyethyl)piperidine dmp_reagent DMP, DCM, RT dmp_start->dmp_reagent dmp_workup Quench & Extract dmp_reagent->dmp_workup dmp_product N-Boc-4-(2-oxoethyl)piperidine dmp_workup->dmp_product tpap_start N-Boc-4-(2-hydroxyethyl)piperidine tpap_reagents TPAP (cat.), NMO, DCM, RT tpap_start->tpap_reagents tpap_workup Filter & Concentrate tpap_reagents->tpap_workup tpap_product N-Boc-4-(2-oxoethyl)piperidine tpap_workup->tpap_product

Caption: Comparative workflow of common oxidation methods.

troubleshooting_flowchart start Low Yield of N-Boc-4-(2-oxoethyl)piperidine check_reaction Reaction Monitoring (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Complete Reaction check_reaction->complete [Starting material consumed] check_reagents Check Reagent Quality (fresh oxidant, anhydrous solvents) incomplete->check_reagents [Yes] check_workup Review Work-up & Purification complete->check_workup optimize_conditions Optimize Reaction Conditions (temperature, time) check_reagents->optimize_conditions product_loss Potential Product Loss check_workup->product_loss optimize_purification Optimize Chromatography (solvent system, deactivated silica) product_loss->optimize_purification [Yes] byproducts Significant Byproducts Present? product_loss->byproducts [No] over_oxidation Over-oxidation? byproducts->over_oxidation milder_oxidant Use Milder Oxidant (e.g., DMP) over_oxidation->milder_oxidant [Yes] decomposition Decomposition? over_oxidation->decomposition [No] control_stoichiometry Control Stoichiometry & Time milder_oxidant->control_stoichiometry milder_conditions Use Milder Conditions decomposition->milder_conditions [Yes]

Caption: Troubleshooting logic for low yield issues.

References

Stability of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate under acidic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, particularly when exposed to acidic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in an acidic environment?

A1: The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is inherently unstable in acidic conditions.[1][2] This lability is the fundamental characteristic exploited for its removal in synthetic chemistry.[1] Therefore, exposure of this compound to acidic reagents will likely lead to the cleavage of the Boc group, yielding the corresponding piperidinium salt. The aldehyde functional group may also be sensitive to very strong acids or prolonged reaction times, potentially leading to side reactions.

Q2: Under what specific acidic conditions will the Boc group be cleaved?

A2: The Boc group is reliably cleaved by strong acids. Common conditions include:

  • Trifluoroacetic acid (TFA): Typically used in a 20-50% solution in a solvent like dichloromethane (DCM).[3]

  • Hydrogen chloride (HCl): Often used as a 4M solution in an organic solvent such as dioxane or methanol.[4][3]

Milder acidic conditions can also effect the deprotection, albeit at a slower rate. The stability of the compound is influenced by factors such as temperature and pH.[5]

Q3: Are there any known side reactions to be aware of when exposing this compound to acid?

A3: Yes, several side reactions can occur:

  • Tert-butylation: The cleavage of the Boc group generates a tert-butyl cation.[6] This cation is an electrophile and can alkylate other nucleophilic sites on the molecule or in the reaction mixture, leading to impurities.[6]

  • Aldehyde-related reactions: While the primary instability lies with the Boc group, the aldehyde can potentially undergo acid-catalyzed reactions such as self-condensation (aldol reaction), acetal formation if alcohols are present, or other undesired transformations under harsh conditions.

  • Incomplete Deprotection: Insufficient acid strength, low concentration, or short reaction times can lead to an incomplete reaction, resulting in a mixture of starting material and the deprotected product.[4]

Q4: How can I monitor the deprotection reaction?

A4: The progress of the reaction can be monitored by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): This allows for a quick visualization of the consumption of the starting material and the appearance of the more polar product. Staining with ninhydrin can be useful to visualize the deprotected amine.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction progress and the presence of any side products.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling or reaction of this compound under acidic conditions.

Issue Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid strength or concentration.Increase the concentration of the acid (e.g., use a higher percentage of TFA or a more concentrated HCl solution).[4]
Short reaction time or low temperature.Increase the reaction time and monitor by TLC or LC-MS. Gentle heating may be an option, but should be used with caution due to the potential for side reactions.[4]
Formation of Multiple Side Products Alkylation by the tert-butyl cation.Add a scavenger, such as triethylsilane or anisole, to the reaction mixture to trap the tert-butyl cation.[2][4]
Degradation of the aldehyde functional group.Use the mildest acidic conditions possible that still afford deprotection. Keep reaction times to a minimum and maintain a low temperature (e.g., 0 °C).
Difficulty Isolating the Product The deprotected product is a salt (e.g., trifluoroacetate or hydrochloride) with different solubility.If using TFA, the resulting trifluoroacetate salt can sometimes be difficult to handle. Consider using HCl in dioxane, which often yields a hydrochloride salt that may be easier to isolate as a solid precipitate.[3]
The free amine is unstable.After deprotection, a basic workup (e.g., with sodium bicarbonate) can be performed to neutralize the acid and isolate the free amine. However, be aware of the stability of the free amine, which may be less stable than its salt form.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Preparation: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). To mitigate side reactions, a scavenger like triethylsilane (1.1-1.2 equivalents) can be added.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[4][3]

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure. The resulting crude product will be the trifluoroacetate salt of the deprotected amine.

Protocol 2: Boc Deprotection with Hydrogen Chloride (HCl) in Dioxane

  • Preparation: Dissolve this compound (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

  • Acid Addition: Add a 4M solution of HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.[3]

  • Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected piperidine will precipitate from the solution.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration.[3]

Visualizations

DeprotectionMechanism Start Boc-Protected Piperidine Protonation Protonated Carbonyl Start->Protonation + H+ Cleavage Carbamic Acid + t-Butyl Cation Protonation->Cleavage Loss of t-Butyl Cation Decarboxylation Piperidinium Salt + CO2 Cleavage->Decarboxylation Decarboxylation SideReaction t-Butyl Cation Scavenging (Side Product) Cleavage->SideReaction Alkylation of Nucleophile TroubleshootingWorkflow Start Experiment with Acidic Conditions CheckReaction Monitor Reaction by TLC/LC-MS Start->CheckReaction Incomplete Incomplete Reaction? CheckReaction->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No IncreaseAcid Increase Acid Conc. or Time Incomplete->IncreaseAcid Yes AddScavenger Add Scavenger (e.g., TIS) SideProducts->AddScavenger Yes (Alkylation) LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Yes (Degradation) Success Successful Deprotection SideProducts->Success No IncreaseAcid->CheckReaction AddScavenger->CheckReaction LowerTemp->CheckReaction

References

Technical Support Center: Reductive Amination of Piperidine Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of piperidine aldehydes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low or No Product Yield

Q: My reductive amination of a piperidine aldehyde is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low yields in reductive amination can stem from several factors, primarily related to imine/iminium ion formation and the subsequent reduction step. Here’s a systematic approach to troubleshooting:

  • Incomplete Imine/Iminium Ion Formation: The equilibrium between the piperidine aldehyde and the amine to form the imine or iminium ion may not be favorable.

    • Troubleshooting:

      • Use of Dehydrating Agents: The formation of the imine/iminium ion produces water, which can hydrolyze the imine back to the starting materials. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) can drive the equilibrium towards the product.

      • Azeotropic Water Removal: For reactions in appropriate solvents like toluene, water can be removed azeotropically using a Dean-Stark apparatus.

      • pH Optimization: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 6.[1] Too low a pH will protonate the amine, rendering it non-nucleophilic, while too high a pH will not sufficiently activate the aldehyde. Acetic acid is a commonly used catalyst.

  • Ineffective Reduction: The chosen reducing agent may not be suitable or active.

    • Troubleshooting:

      • Choice of Reducing Agent: For one-pot reactions, a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are generally preferred over stronger reducing agents like sodium borohydride (NaBH₄).[2]

      • Stepwise Procedure: If using a less selective reducing agent like NaBH₄, a two-step process is recommended. First, allow the imine to form completely (monitor by TLC or LC-MS), and then add the reducing agent.[3]

      • Reagent Quality: Ensure the reducing agent has not degraded.

2. Over-Alkylation (Formation of Tertiary Amine)

Q: I am trying to synthesize a secondary amine by reacting a piperidine aldehyde with a primary amine, but I am observing a significant amount of the tertiary amine byproduct. How can I prevent this over-alkylation?

A: Over-alkylation is a common side reaction where the desired secondary amine product, being more nucleophilic than the starting primary amine, reacts further with the piperidine aldehyde.

  • Troubleshooting Strategies:

    • Stoichiometry Control: Using a large excess of the primary amine can outcompete the secondary amine product for the aldehyde.

    • Stepwise Imine Formation and Reduction: Pre-forming the imine and then adding the reducing agent can minimize the time the newly formed secondary amine is exposed to the aldehyde in the reaction mixture.[3]

    • Reaction Conditions: Running the reaction under non-acidic (neutral) conditions can suppress the formation of the more reactive iminium ion of the secondary amine product.[4]

    • Choice of Reducing Agent: Using a highly selective and mild reducing agent like NaBH(OAc)₃ can sometimes favor the initial reduction over the subsequent reaction.

Experimental Protocol to Minimize Over-Alkylation:

A stepwise procedure is often effective:

  • Dissolve the piperidine aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable solvent like methanol or 1,2-dichloroethane (DCE).

  • Add a dehydrating agent such as powdered 4Å molecular sieves.

  • Stir the mixture at room temperature and monitor the formation of the imine by TLC or LC-MS until the starting aldehyde is consumed.

  • Once imine formation is complete, add the reducing agent (e.g., NaBH₄, 1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the imine is consumed.

  • Work up the reaction by quenching with water or a mild base, followed by extraction.

3. Aldehyde Reduction to Alcohol

Q: My main side product is the alcohol corresponding to the reduction of my starting piperidine aldehyde. How can I avoid this?

A: This side reaction occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine.

  • Troubleshooting:

    • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly selective for the reduction of imines and iminium ions over aldehydes and ketones.[5] Sodium cyanoborohydride (NaBH₃CN) is also a good option, especially at a controlled pH of 6-7.[6]

    • Two-Step Procedure: As mentioned previously, forming the imine first and then adding a stronger reducing agent like NaBH₄ can prevent premature aldehyde reduction.[1]

Table 1: Comparison of Common Reducing Agents in Reductive Amination

Reducing AgentSelectivity for Imine/Iminium Ion over AldehydeCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) LowMethanol, EthanolProne to reducing the starting aldehyde. Best used in a two-step procedure.[2]
Sodium Cyanoborohydride (NaBH₃CN) HighMethanol, THFEffective in one-pot reactions at pH 6-7. Highly toxic and can generate HCN gas under acidic conditions.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Very High1,2-Dichloroethane (DCE), THF, AcetonitrileMild, selective, and less toxic than NaBH₃CN. Suitable for a wide range of substrates, including acid-sensitive ones.[5]
Hydrogen (H₂) with Metal Catalyst (e.g., Pd/C) HighMethanol, Ethanol, Ethyl Acetate"Green" option, but may reduce other functional groups (e.g., nitro groups, double bonds).

4. Aldol Condensation of the Piperidine Aldehyde

Q: I am observing high molecular weight impurities that I suspect are from the self-condensation of my piperidine aldehyde. How can I minimize this?

A: Aldehydes with α-hydrogens, including many piperidine aldehydes, can undergo aldol condensation, especially in the presence of acid or base catalysts.

  • Troubleshooting:

    • Control of pH: Avoid strongly acidic or basic conditions. A neutral or mildly acidic pH (4-6) is generally optimal for reductive amination and can minimize aldol condensation.

    • Reaction Temperature: Running the reaction at lower temperatures can disfavor the aldol reaction.

    • Order of Addition: Adding the aldehyde slowly to a mixture of the amine and the reducing agent can keep the instantaneous concentration of the aldehyde low, thus reducing the rate of self-condensation.

Visualization of Reaction Pathways

Diagram 1: General Reductive Amination Pathway and Common Side Reactions

G Start Piperidine Aldehyde + Amine Imine Imine / Iminium Ion Start->Imine Condensation (-H₂O) AldehydeReduction Aldehyde Reduction (Alcohol) Start->AldehydeReduction Reduction (e.g., NaBH₄) Aldol Aldol Condensation Start->Aldol Self-Condensation (Acid/Base) Product Desired Amine Product Imine->Product Reduction (e.g., NaBH(OAc)₃) OverAlkylation Over-alkylation (Tertiary Amine) Product->OverAlkylation + Aldehyde + Reduction G Problem Low/No Product Yield CheckImine Check Imine Formation (TLC, LC-MS) Problem->CheckImine NoImine No Imine Formation CheckImine->NoImine No ImineFormed Imine is Formed CheckImine->ImineFormed Yes OptimizeImine Optimize Imine Formation: - Add dehydrating agent - Adjust pH (4-6) - Azeotropic removal of H₂O NoImine->OptimizeImine CheckReduction Check Reduction Step ImineFormed->CheckReduction OptimizeReduction Optimize Reduction: - Use milder reductant (NaBH(OAc)₃) - Check reductant activity - Perform stepwise addition CheckReduction->OptimizeReduction

References

Technical Support Center: Optimizing Reaction Conditions for the Alkylation of N-phenyl-N-(piperidin-4-yl)propionamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during the N-alkylation of N-phenyl-N-(piperidin-4-yl)propionamide, a key intermediate in the synthesis of various pharmaceutical compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the alkylation of N-phenyl-N-(piperidin-4-yl)propionamide, offering potential causes and recommended solutions in a question-and-answer format.

Q1: My alkylation reaction is showing low or no product yield. What are the common causes and how can I improve it?

A1: Low or no yield in the N-alkylation of N-phenyl-N-(piperidin-4-yl)propionamide can stem from several factors:

  • Inefficient Base: The choice of base is critical for the deprotonation of the piperidine nitrogen. If the base is not strong enough or is insoluble in the reaction solvent, the reaction will not proceed efficiently.

    • Solution: Consider using a strong, soluble base. Cesium carbonate (Cs₂CO₃) has been shown to be effective in polar aprotic solvents like acetonitrile. Other common bases for N-alkylation of piperidines include potassium carbonate (K₂CO₃) and sodium hydride (NaH).

  • Poorly Reactive Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Solution: If using a less reactive alkyl halide (e.g., chloride), consider switching to the corresponding bromide or iodide. Alternatively, increasing the reaction temperature can help overcome the higher activation energy.

  • Suboptimal Solvent: The solvent must be able to dissolve the reactants, particularly the base, to facilitate the reaction.

    • Solution: Polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often good choices for this type of reaction as they can help to solubilize the reactants and promote the desired SN2 reaction.

  • Low Reaction Temperature: The reaction may be too slow at room temperature, especially with less reactive alkylating agents.

    • Solution: Increasing the reaction temperature, for example to 80°C, can significantly increase the reaction rate.

Q2: I am observing the formation of a quaternary ammonium salt as a side product. How can I minimize this over-alkylation?

A2: Over-alkylation, leading to the formation of a quaternary ammonium salt, can occur if the newly formed tertiary amine is more nucleophilic than the starting secondary amine or if the reaction conditions are too harsh.

  • Control Stoichiometry: The molar ratio of the reactants is crucial.

    • Solution: Use a slight excess of the N-phenyl-N-(piperidin-4-yl)propionamide relative to the alkylating agent. This ensures that the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent all at once can create localized high concentrations, favoring over-alkylation.

    • Solution: Add the alkylating agent dropwise or via a syringe pump over a period of time to maintain a low concentration of the electrophile in the reaction mixture.

  • Reaction Temperature: Higher temperatures can sometimes promote over-alkylation.

    • Solution: If over-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period.

Q3: The reaction is not going to completion, and I still have a significant amount of starting material. What should I do?

A3: A stalled reaction can be due to several factors, including the deactivation of reactants or insufficient reaction time or temperature.

  • Increase Reaction Time and/or Temperature: The reaction may simply need more time or energy to proceed to completion.

    • Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time or gradually increasing the temperature.

  • Check Reagent Purity: Impurities in the starting materials or solvent can inhibit the reaction.

    • Solution: Ensure that all reagents and the solvent are pure and anhydrous. Water can react with strong bases and some alkylating agents.

  • Re-evaluate Base and Solvent: As mentioned in Q1, an inappropriate base or solvent can lead to an incomplete reaction.

    • Solution: Revisit your choice of base and solvent to ensure they are optimal for your specific substrate and alkylating agent.

Data Presentation: Reaction Conditions for N-Alkylation

The following table summarizes reported reaction conditions for the N-alkylation of N-phenyl-N-(piperidin-4-yl)propionamide and related precursors.

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-phenyl-N-(piperidin-4-yl)propionamide2-bromoethyl benzeneCesium CarbonateAcetonitrile8016N/A(Adapted from a fentanyl synthesis protocol)
4-piperidone monohydrate hydrochloride2-(bromoethyl)benzeneCesium CarbonateN/AN/AN/A88Valdez, C. A. et al. PLoS One2014
4-anilino-N-phenethylpiperidinepropionyl chlorideHünig's baseN/AN/AN/A95Valdez, C. A. et al. PLoS One2014

Note: Yields can be highly dependent on the specific substrate, purity of reagents, and reaction scale.

Experimental Protocols

Protocol: N-Alkylation of N-phenyl-N-(piperidin-4-yl)propionamide with Phenethyl Bromide

This protocol is a representative procedure for the N-alkylation of N-phenyl-N-(piperidin-4-yl)propionamide.

Materials:

  • N-phenyl-N-(piperidin-4-yl)propionamide

  • 2-Phenethyl bromide (or other suitable alkylating agent)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-phenyl-N-(piperidin-4-yl)propionamide (1.0 eq) and the chosen base (e.g., Cesium Carbonate, 1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve the starting material. The concentration will depend on the scale of the reaction.

  • Addition of Alkylating Agent: While stirring the mixture, add the alkylating agent (e.g., 2-phenethyl bromide, 1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and allow it to stir for the required time (e.g., 16 hours). Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting and optimizing the N-alkylation of N-phenyl-N-(piperidin-4-yl)propionamide.

G cluster_start Start cluster_analysis Reaction Analysis cluster_troubleshooting Troubleshooting cluster_optimization Optimization Strategies cluster_end Completion start Initial Reaction Setup: - N-phenyl-N-(piperidin-4-yl)propionamide (1 eq) - Alkylating Agent (1.1 eq) - Base (e.g., K2CO3, 2 eq) - Solvent (e.g., ACN) - Temperature (e.g., RT) analysis Analyze Reaction Mixture (TLC, LC-MS) start->analysis low_yield Low/No Yield? analysis->low_yield side_products Side Products? analysis->side_products optimize_base Change Base (e.g., Cs2CO3, NaH) low_yield->optimize_base Yes optimize_solvent Change Solvent (e.g., DMF) low_yield->optimize_solvent Yes optimize_temp Increase Temperature (e.g., 80°C) low_yield->optimize_temp Yes optimize_alkyl Change Alkylating Agent (e.g., Alkyl Iodide) low_yield->optimize_alkyl Yes complete Reaction Complete (>95% Conversion) low_yield->complete No optimize_stoich Adjust Stoichiometry (Slow Addition of Alkylating Agent) side_products->optimize_stoich Yes side_products->complete No optimize_base->analysis optimize_solvent->analysis optimize_temp->analysis optimize_alkyl->analysis optimize_stoich->analysis

Caption: Workflow for optimizing the N-alkylation reaction.

How to avoid impurities in the synthesis of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, a key intermediate in medicinal chemistry.[1] The primary focus is on the oxidation of the precursor alcohol, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.

Issue 1: The final product is contaminated with unreacted starting alcohol.

  • Question: My post-reaction analysis (TLC, NMR) shows a significant amount of the starting material, tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. How can I improve the conversion rate?

  • Answer: Incomplete conversion is a common issue that can often be resolved by adjusting reaction parameters.

    Possible Cause Recommended Solution Applicable Method(s)
    Insufficient OxidantUse a slight excess (1.1 to 1.5 equivalents) of the oxidizing agent (e.g., Dess-Martin periodinane or the activated DMSO complex).Swern, Dess-Martin
    Reaction Time Too ShortMonitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material spot is no longer visible.Swern, Dess-Martin
    Suboptimal TemperatureFor Swern oxidation, ensure the temperature is strictly maintained at or below -60 °C, as the active species is unstable at higher temperatures.[2] For Dess-Martin oxidation, while it runs at room temperature, gentle heating may be required for sluggish reactions.Swern, Dess-Martin
    Moisture in ReactionEnsure all glassware is oven-dried and reagents/solvents are anhydrous. Water can quench the active oxidizing species.Swern, Dess-Martin

Issue 2: Formation of a significant byproduct is observed in my Swern oxidation.

  • Question: I am using Swern oxidation and have identified a major byproduct. What could it be and how can I prevent its formation?

  • Answer: The Swern oxidation has known side reactions that are typically temperature-dependent.

    Observed Impurity Possible Cause Recommended Solution
    Methylthiomethyl (MTM) ether of the starting alcoholPummerer rearrangement of the chlorosulfonium salt intermediate. This occurs if the reaction temperature rises above the optimal -60 °C.[2]Maintain a cryogenic temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of reagents and for the duration of the reaction.[2][3]
    Epimerized product (at the carbon alpha to the new aldehyde)The base used, typically triethylamine, can cause epimerization.[4]Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) to minimize this side reaction.[4]

Issue 3: The work-up and purification process is challenging.

  • Question: How can I effectively remove the reaction byproducts to isolate the pure aldehyde?

  • Answer: Both Swern and Dess-Martin oxidations produce byproducts that require specific work-up procedures for efficient removal.

    Method Byproduct(s) Recommended Work-up / Purification
    Swern Oxidation Dimethyl sulfide ((CH₃)₂S), CO, CO₂, triethylammonium chloride.[4]Work-up: Perform the reaction and work-up in a well-ventilated fume hood due to toxic CO gas and the strong odor of dimethyl sulfide.[4] Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove triethylamine) and brine. Purification: The target aldehyde can be purified from residual impurities using silica gel column chromatography. Glassware Cleaning: To eliminate the odor of dimethyl sulfide, rinse used glassware with a bleach solution, which oxidizes it to odorless DMSO.[4]
    Dess-Martin Oxidation Iodinane and acetic acid.[5]Work-up: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. The bicarbonate neutralizes the acetic acid byproduct, and the thiosulfate reduces the excess periodinane and the iodinane byproduct to a water-soluble species. Stir vigorously until the organic layer is clear. Separate the layers and wash the organic phase with brine. Purification: Further purification can be achieved via silica gel column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate?

The most prevalent and effective methods are activated DMSO oxidations, particularly the Swern oxidation, and oxidations using hypervalent iodine reagents, like the Dess-Martin periodinane (DMP) oxidation.[4][5] Both methods are known for their mild conditions and high selectivity for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[7]

Q2: What are the primary advantages and disadvantages of the Swern oxidation for this synthesis?

  • Advantages: It operates under mild, acidic-sensitive conditions, avoids the use of toxic heavy metals like chromium, and effectively prevents over-oxidation.[4][7] The byproducts are generally volatile or water-soluble, simplifying removal.[2]

  • Disadvantages: It requires cryogenic temperatures (-78 °C), which can be challenging for large-scale synthesis.[3] It also produces toxic carbon monoxide gas and the notoriously foul-smelling dimethyl sulfide.[4][8]

Q3: What are the primary advantages and disadvantages of the Dess-Martin Periodinane (DMP) oxidation?

  • Advantages: DMP oxidation is known for its mild conditions (room temperature, neutral pH), short reaction times, high yields, and tolerance of sensitive functional groups.[5][9] The work-up is often simpler than for Swern oxidation.[10]

  • Disadvantages: The DMP reagent is relatively expensive and can be potentially explosive under certain conditions, making its use on an industrial scale a concern.[5][9]

Q4: How can I best monitor the reaction to ensure completion and minimize side products?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Use an appropriate solvent system to achieve good separation between the starting alcohol and the product aldehyde. The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC (visualized with a suitable stain like potassium permanganate).

Q5: What is the recommended final purification method?

For obtaining a high-purity product, silica gel column chromatography is the standard method.[11][12] A gradient elution using a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate) typically provides excellent separation of the target aldehyde from any remaining starting material or non-polar impurities.

Experimental Protocols

Protocol 1: Synthesis via Swern Oxidation

This protocol is a representative procedure for the Swern oxidation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Activator Formation: To the cooled DCM, add dimethyl sulfoxide (DMSO, 2.2 eq.). Then, slowly add oxalyl chloride (1.5 eq.) dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Dissolve tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in a small amount of anhydrous DCM and add it slowly to the reaction mixture. Stir for 45-60 minutes at -78 °C.

  • Base Addition: Add triethylamine (or DIPEA for sensitive substrates, 5.0 eq.) dropwise. The mixture may become thick. Continue stirring for 30 minutes at -78 °C.

  • Quenching: Remove the flask from the cooling bath and allow it to warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Synthesis via Dess-Martin Periodinane (DMP) Oxidation

This protocol is a representative procedure for the DMP oxidation of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[9]

  • Setup: To a round-bottom flask, add a solution of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • DMP Addition: Add Dess-Martin periodinane (1.2-1.5 eq.) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.[10]

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Stir the biphasic mixture vigorously until the solid byproducts dissolve and the organic layer becomes clear. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visual Guides

Synthesis_Workflow cluster_prep Preparation cluster_execution Reaction Execution cluster_workup Work-up & Purification Start Start: tert-butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate ChooseMethod Choose Oxidation Method Start->ChooseMethod Swern Swern Oxidation (-78°C, DMSO, (COCl)₂, NEt₃) ChooseMethod->Swern  Cost-effective,  Large Scale DMP DMP Oxidation (RT, CH₂Cl₂) ChooseMethod->DMP Sensitive Substrate, Rapid, Simple Work-up   Monitor Monitor by TLC Swern->Monitor DMP->Monitor Workup Aqueous Work-up (Quenching, Extraction) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Final Product: tert-butyl 4-(2-oxoethyl) piperidine-1-carboxylate Purify->End

Caption: General workflow for the synthesis of the target aldehyde.

Caption: Troubleshooting flowchart for impurity identification.

References

Storage and handling conditions for N-Boc-4-piperidineacetaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Boc-4-piperidineacetaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in the proper storage, handling, and utilization of this compound in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for N-Boc-4-piperidineacetaldehyde?

A1: N-Boc-4-piperidineacetaldehyde should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1] It is recommended to protect it from environmental extremes and incompatible materials.[1]

Q2: What are the known incompatibilities of N-Boc-4-piperidineacetaldehyde?

A2: This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Q3: What personal protective equipment (PPE) should be used when handling N-Boc-4-piperidineacetaldehyde?

A3: When handling N-Boc-4-piperidineacetaldehyde, it is recommended to wear protective gloves, safety glasses with side-shields, and a dust mask (such as a type N95).[2][3] Work should be conducted in a well-ventilated area, and good occupational work practices should be followed.[1]

Q4: Is N-Boc-4-piperidineacetaldehyde sensitive to acidic or basic conditions?

A4: The N-Boc protecting group is known to be labile under acidic conditions and will be cleaved. The compound is generally more stable under neutral to basic conditions. However, strong bases can catalyze side reactions such as aldol condensations.

Q5: What are the potential degradation pathways for N-Boc-4-piperidineacetaldehyde?

A5: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its functional groups. The primary degradation pathways are likely:

  • Acid-catalyzed deprotection: The Boc group can be removed in the presence of strong acids.

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air over long periods or in the presence of oxidizing agents.

  • Aldol condensation: Under basic conditions or at elevated temperatures, the aldehyde may undergo self-condensation reactions.

Storage and Handling Summary

ParameterRecommendationCitation
Storage Temperature Cool, dry place[1]
Storage Conditions Tightly sealed original container, well-ventilated area[1]
Incompatibilities Strong oxidizing agents, strong acids
Personal Protective Equipment Protective gloves, safety glasses, dust mask[2][3]

Troubleshooting Guides

Low Yield in Reductive Amination Reactions

Low yields in reductive amination reactions are a common issue. The following guide provides a systematic approach to troubleshooting.

Troubleshooting Workflow for Low Yield in Reductive Amination

G Troubleshooting Low Yield in Reductive Amination start Low Reaction Yield check_imine Check Imine Formation (TLC, LC-MS) start->check_imine imine_incomplete Incomplete Imine Formation check_imine->imine_incomplete No/Low Imine imine_ok Imine Formation is Complete check_imine->imine_ok Imine Present add_dehydrating Add Dehydrating Agent (e.g., molecular sieves) imine_incomplete->add_dehydrating adjust_ph Adjust pH to 4-5 imine_incomplete->adjust_ph check_reductant Check Reducing Agent Activity imine_ok->check_reductant solution Improved Yield add_dehydrating->solution adjust_ph->solution reductant_inactive Inactive Reducing Agent check_reductant->reductant_inactive No Reduction reductant_ok Active Reducing Agent check_reductant->reductant_ok Reduction Occurs use_fresh_reductant Use Fresh Reducing Agent reductant_inactive->use_fresh_reductant optimize_conditions Optimize Reaction Conditions (Temperature, Time) reductant_ok->optimize_conditions use_fresh_reductant->solution optimize_conditions->solution

Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.

Common Side Products and Their Mitigation
Side ProductPotential CauseMitigation Strategy
Starting Aldehyde Reduced to Alcohol The reducing agent is too reactive and reduces the aldehyde before imine formation.Use a milder reducing agent like sodium triacetoxyborohydride (STAB). Allow sufficient time for imine formation before adding the reducing agent.
Over-alkylation (Dialkylation) The secondary amine product is more nucleophilic than the starting primary amine and reacts further.Use a stoichiometric amount of the amine or a slight excess of the aldehyde. A stepwise procedure where the imine is pre-formed before reduction can also help.
Aldol Condensation Products The reaction is run under strong basic conditions or at elevated temperatures.Maintain a neutral or mildly acidic pH. Run the reaction at room temperature or below.

Experimental Protocols

General Protocol for Reductive Amination

This protocol provides a general procedure for the reductive amination of a primary amine with N-Boc-4-piperidineacetaldehyde using sodium triacetoxyborohydride (STAB).

Experimental Workflow for Reductive Amination

G Experimental Workflow for Reductive Amination start Start dissolve Dissolve Amine and Aldehyde in Anhydrous Solvent (e.g., DCM) start->dissolve stir Stir at Room Temperature for 1-2 hours (Imine Formation) dissolve->stir add_stab Add Sodium Triacetoxyborohydride (STAB) portion-wise stir->add_stab react Stir at Room Temperature for 12-24 hours add_stab->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: A general experimental workflow for a reductive amination reaction.

Materials:

  • N-Boc-4-piperidineacetaldehyde

  • Primary amine (1.0 equivalent)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of the primary amine (1.0 eq.) in anhydrous DCM, add N-Boc-4-piperidineacetaldehyde (1.0-1.2 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

References

Troubleshooting low yield in one-pot synthesis of piperidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the one-pot synthesis of piperidine derivatives, with a focus on addressing low product yields.

Troubleshooting Guides

Low yields in one-pot piperidine syntheses can arise from a variety of factors, from the integrity of the starting materials to the specifics of the reaction conditions and work-up procedures. This guide offers a systematic approach to identifying and resolving these issues.

Q1: My one-pot reaction is resulting in a low yield. What are the first steps I should take to troubleshoot?

When faced with a low yield, a logical, step-by-step investigation is crucial. Start by verifying the quality of your starting materials and then systematically evaluate the reaction parameters.

Troubleshooting Workflow for Low Yield

G cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Starting Material Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK sol_reagents Use fresh, pure reagents. Confirm stoichiometry. check_reagents->sol_reagents check_catalyst Evaluate Catalyst/ Reagent Activity check_conditions->check_catalyst Conditions Correct sol_conditions Adjust temperature/time. Ensure inert atmosphere. check_conditions->sol_conditions check_ph Assess pH of the Reaction Medium check_catalyst->check_ph Catalyst Active sol_catalyst Use fresh catalyst. Consider alternative. check_catalyst->sol_catalyst side_reactions Investigate Potential Side Reactions check_ph->side_reactions pH Optimal sol_ph Add acid/base catalyst. Buffer the reaction. check_ph->sol_ph purification Optimize Purification Strategy side_reactions->purification Side Reactions Minimal sol_side_reactions Modify reaction temperature. Change order of addition. side_reactions->sol_side_reactions solution Problem Resolved purification->solution Purification Optimized sol_purification Use basic-treated silica. Consider alternative chromatography. purification->sol_purification

Caption: A step-by-step workflow for troubleshooting low yields in piperidine synthesis.

Q2: I suspect issues with my starting materials or reagents. What should I look for?

The quality and handling of your starting materials are fundamental to the success of your synthesis.

  • Purity of Reactants: Impurities in your starting materials can interfere with the reaction. For example, aldehydes can oxidize to carboxylic acids, and amines can absorb carbon dioxide from the atmosphere. It is recommended to use freshly purified reagents.

  • Steric Hindrance: Bulky substituents on either the piperidine precursor or the alkylating/acylating agent can impede the reaction.[1] If steric hindrance is a likely issue, you may need to increase the reaction temperature to overcome the higher activation energy.[1]

  • Leaving Group Quality: In reactions such as N-alkylation, the nature of the leaving group is critical. If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can accelerate the reaction.[1]

Q3: How do reaction conditions affect the yield in a one-pot synthesis?

One-pot syntheses are often highly sensitive to reaction conditions. Careful optimization is key to achieving a high yield.

  • pH Control: For reactions that proceed via an iminium ion intermediate, such as reductive amination, the pH of the reaction medium is critical. A mildly acidic pH range of 4-6 is often optimal for the formation of the iminium ion.[2] If the medium is too acidic, the amine will be protonated and non-nucleophilic, halting the reaction.[2]

  • Temperature: The reaction temperature can have a significant impact on the yield. While higher temperatures can increase the reaction rate, they can also promote side reactions, such as self-cyclization of starting materials or the formation of byproducts.[2][3] It is important to find the optimal temperature that balances reaction rate and selectivity.

  • Solvent Choice: The solvent can influence the solubility of reactants, the reaction rate, and the stability of intermediates. Aprotic solvents like acetonitrile or DMF are often used to avoid solvolysis of reactive starting materials.[2] The choice of solvent can significantly impact the reaction's success.[1]

Frequently Asked Questions (FAQs)

Q4: My TLC plate shows multiple spots after the reaction. What are the likely byproducts?

The formation of multiple byproducts is a common cause of low yields. Potential side reactions include:

  • Self-condensation or polymerization of aldehydes or other reactive starting materials.

  • Over-alkylation of the piperidine nitrogen, especially with highly reactive alkylating agents.[1]

  • Lactone formation from starting materials containing both a halide and a carboxylic acid, such as 5-bromovaleric acid.[2]

  • Side reactions involving the solvent, particularly with protic solvents.

Monitoring the reaction by TLC or LC-MS can help to identify the point at which byproduct formation becomes significant, allowing for optimization of the reaction time.[2]

Q5: I am having trouble purifying my piperidine derivative by column chromatography. What can I do?

Piperidine derivatives are often basic compounds, which can lead to issues during purification on standard silica gel.

  • Tailing on Silica Gel: The basic nitrogen of the piperidine can interact strongly with the acidic silanol groups on the surface of the silica gel, causing tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent.

  • Irreversible Adsorption: In some cases, the piperidine compound can bind irreversibly to the silica, leading to low recovery. Using deactivated silica gel or an alternative stationary phase like basic alumina can be effective.

  • Acid-Base Extraction: An acid-base extraction can be a simple and effective way to purify the crude product before attempting column chromatography.[2]

Data Presentation

Table 1: Effect of Catalyst on the Yield of Functionalized Piperidines

This table summarizes the effect of different catalysts on the yield of a model one-pot multicomponent reaction between benzaldehyde, aniline, and methyl acetoacetate.[2]

EntryCatalystSolvent/ConditionsTime (h)Yield (%)
1TBATBEtOH / rt2474
2InCl₃MeCN / rt24-4860
3ZrOCl₂·8H₂OEtOH / reflux491
4Bi(NO₃)₃·5H₂OEtOH / rt1281
5Nano-SZ (15 mg)EtOH / rt687
6Nano-ZnO (10 mg)EtOH / rt874
Table 2: Effect of Solvent on the Yield of Functionalized Piperidines

The choice of solvent can significantly influence the reaction yield. This table illustrates the effect of different solvents on the model reaction catalyzed by nano-sulfated zirconia.[2]

EntrySolventTime (h)Yield (%)
1H₂O840
2EtOH887
3MeOH865
4CH₃CN870
5THF850
6CH₂Cl₂845

Experimental Protocols

Protocol 1: One-Pot Tandem Synthesis of N-Substituted Piperidines from Halogenated Amides

This protocol describes an efficient one-pot synthesis of N-substituted piperidines from readily available halogenated amides.[4]

  • In a dry round-bottom flask under an inert atmosphere (e.g., argon), dissolve the secondary halogenated amide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Add 2-fluoropyridine (1.2 equiv) to the solution.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Add trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv) dropwise and stir for 30 minutes.

  • Add methanol (MeOH) followed by sodium borohydride (NaBH₄, 2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the N-substituted piperidine.

Protocol 2: Four-Component One-Pot Synthesis of Functionalized Piperid-4-ones

This protocol allows for the generation of significant molecular complexity in a single step to produce 2,6-disubstituted nonsymmetrical piperid-4-ones.[4]

  • To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.

  • Add diketene (1.2 equiv) to the reaction mixture.

  • Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).

  • Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.

  • Stir the reaction until completion.

  • Optional: The resulting mixture of cis/trans-diastereomers can be converted to a single 2,6-cis-diastereomer through epimerization with potassium carbonate (K₂CO₃).

  • Perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography to yield the desired functionalized piperid-4-one.

Mandatory Visualization

Reductive Amination Pathway

G cluster_conditions Key Conditions amine Amine (e.g., Piperidine Precursor) iminium Iminium Ion (Intermediate) amine->iminium + Carbonyl carbonyl Carbonyl Compound (Aldehyde or Ketone) carbonyl->iminium product Piperidine Derivative iminium->product + Reducing Agent ph Mildly Acidic pH (e.g., 4-6) iminium->ph solvent Aprotic Solvent iminium->solvent reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: The general reaction pathway for the synthesis of piperidine derivatives via reductive amination.

References

Column chromatography conditions for purifying Boc-protected piperidines.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on the purification of Boc-protected piperidines using column chromatography. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying Boc-protected piperidines?

A1: The most common stationary phase for the column chromatography of Boc-protected piperidines is silica gel. However, due to the basic nature of the piperidine nitrogen, interactions with acidic silanol groups on the silica surface can sometimes lead to peak tailing.[1] In such cases, using deactivated (end-capped) silica gel or an alternative stationary phase like basic aluminum oxide can be beneficial.[2]

Q2: How do I choose the right mobile phase (eluent) for my separation?

A2: The choice of mobile phase is critical and should be determined by running Thin Layer Chromatography (TLC) first. A good starting point for Boc-protected piperidines, which are moderately polar, is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][4]

  • Initial Screening: Begin with a solvent system like 80:20 hexane/ethyl acetate and adjust the ratio based on the resulting Rf value of your compound.

  • Target Rf: Aim for an Rf value of 0.2-0.4 for the desired compound to ensure good separation on the column.

  • Solvent Polarity: If the compound does not move from the baseline, increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). If it runs too close to the solvent front, decrease the polarity.

Q3: My Boc-protected piperidine is streaking or tailing on the TLC plate and column. What can I do?

A3: Tailing is a common issue with amine-containing compounds on silica gel due to interactions with acidic silanol groups.[1] To mitigate this, add a small amount of a basic modifier to your mobile phase. A common practice is to add 0.1-1% triethylamine (TEA) or diethylamine (DEA) to the eluent mixture.[1] This neutralizes the acidic sites on the silica, leading to improved peak shape.

Q4: Can I use reversed-phase chromatography for these compounds?

A4: Yes, reversed-phase chromatography (e.g., using a C18 column) is an excellent alternative, especially for more polar piperidine derivatives.[1][5] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[6] Adding modifiers such as formic acid or trifluoroacetic acid (TFA) can improve peak shape by protonating the piperidine nitrogen.[5][7]

Experimental Protocols

General Protocol for Normal-Phase Column Chromatography

This protocol outlines a standard procedure for purifying a Boc-protected piperidine using silica gel.

  • TLC Analysis: Determine the optimal mobile phase system using TLC as described in Q2. Add ~1% triethylamine to the eluent if tailing is observed.

  • Column Packing (Slurry Method):

    • Select an appropriate size column based on the amount of crude material.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[8]

    • Drain the excess solvent until it is just level with the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in the minimum amount of a suitable solvent (ideally the mobile phase or a slightly more polar solvent like dichloromethane).[8] Carefully apply the solution to the top of the column using a pipette.[8]

    • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the column.[8]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes. You can use a constant mobile phase composition (isocratic elution) or gradually increase the polarity (gradient elution).[3]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.

Data Presentation

Table 1: Common Mobile Phase Systems for Boc-Protected Piperidines

Stationary PhaseMobile Phase SystemModifier (if needed)Target Compounds
Silica GelHexane / Ethyl Acetate0.1-1% Triethylamine (TEA)General purpose for moderately polar compounds.[3]
Silica GelDichloromethane / Methanol0.1-1% Triethylamine (TEA)For more polar Boc-protected piperidines.
Aluminum OxideDichloromethane / Methanol (gradient)NoneWhen silica gel causes decomposition or tailing.[2]
C18 (Reversed)Water / Acetonitrile or Methanol0.1% Formic Acid or TFAFor polar compounds or as an alternative method.[5]

Troubleshooting Guide

Table 2: Troubleshooting Common Column Chromatography Issues

ProblemPossible CauseRecommended Solution
Poor Separation / Overlapping Spots Inappropriate Mobile Phase: The polarity is too high or too low.Optimize the mobile phase using TLC. Test different solvent ratios or different solvent systems entirely. Aim for a ΔRf of at least 0.2 between the desired compound and impurities.
Column Overload: Too much sample was loaded onto the column.[1]Reduce the amount of sample loaded. As a general rule, use a silica-to-sample mass ratio of at least 50:1.
Poor Column Packing: The column was not packed evenly, leading to channeling.Repack the column carefully using the slurry method to ensure a homogenous stationary phase bed.
Product is Not Eluting Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or methanol).[9]
Strong Adsorption to Silica: The compound is irreversibly binding to the stationary phase.Switch to a less acidic stationary phase like neutral or basic alumina, or use a basic modifier like triethylamine in the eluent.[2]
Compound Decomposition on Column Acid-Sensitivity: The compound is unstable on the acidic silica gel surface.Use a deactivated (end-capped) silica gel or switch to a different stationary phase like alumina.[9] Alternatively, neutralize the silica by pre-washing the column with an eluent containing 1% triethylamine.
Cracked or Dry Column Column Ran Dry: The solvent level dropped below the top of the stationary phase.This is often irreversible and requires repacking the column. Always keep the solvent level above the silica bed.

Visualizations

G start Start: Crude Boc-Protected Piperidine tlc 1. TLC Screening (e.g., Hexane/EtOAc) start->tlc check_rf Is Rf between 0.2 and 0.4? tlc->check_rf adjust_polarity Adjust Mobile Phase Polarity check_rf->adjust_polarity No check_tailing Is there peak tailing? check_rf->check_tailing Yes adjust_polarity->tlc add_tea Add 0.1-1% TEA to Mobile Phase check_tailing->add_tea Yes select_stationary 2. Select Stationary Phase (Default: Silica Gel) check_tailing->select_stationary No add_tea->select_stationary pack_column 3. Pack Column (Slurry Method) select_stationary->pack_column load_sample 4. Load Sample (Wet or Dry Loading) pack_column->load_sample elute 5. Elute and Collect Fractions load_sample->elute end End: Purified Product elute->end

Caption: Workflow for selecting column chromatography conditions.

G problem Problem Encountered During Column Chromatography poor_sep Poor Separation problem->poor_sep no_elution Product Not Eluting problem->no_elution decomposition Decomposition on Column problem->decomposition cause_sep1 Cause: Wrong Eluent Polarity poor_sep->cause_sep1 cause_sep2 Cause: Column Overload poor_sep->cause_sep2 cause_elute Cause: Eluent Polarity Too Low no_elution->cause_elute cause_decomp Cause: Acidic Silica decomposition->cause_decomp sol_sep1 Solution: Optimize Eluent with TLC cause_sep1->sol_sep1 sol_sep2 Solution: Reduce Sample Load cause_sep2->sol_sep2 sol_elute Solution: Increase Eluent Polarity cause_elute->sol_elute sol_decomp Solution: Use Alumina or Add TEA to Eluent cause_decomp->sol_decomp

Caption: Troubleshooting workflow for common chromatography issues.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral data for tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate and two structurally similar alternatives: tert-butyl 4-formylpiperidine-1-carboxylate and tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate. The information presented is intended to aid in the identification, characterization, and quality control of these valuable synthetic intermediates.

¹H NMR Data Comparison

The following table summarizes the predicted ¹H NMR spectral data for the target compound and its alternatives. These predictions are based on established chemical shift principles and data from analogous structures.

Compound Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
This compound Aldehyde (CHO)9.7 - 9.8Triplet (t)~1-21H
Methylene (CH₂) adjacent to CHO2.4 - 2.5Doublet of doublets (dd)~7, ~22H
Piperidine (CH₂) axial, α to N3.9 - 4.1Broad multiplet (br m)-2H
Piperidine (CH₂) equatorial, α to N2.6 - 2.8Multiplet (m)-2H
Piperidine (CH) at C41.9 - 2.1Multiplet (m)-1H
Piperidine (CH₂) axial, β to N1.6 - 1.8Multiplet (m)-2H
Piperidine (CH₂) equatorial, β to N1.1 - 1.3Multiplet (m)-2H
Tert-butyl (C(CH₃)₃)1.4 - 1.5Singlet (s)-9H
Tert-butyl 4-formylpiperidine-1-carboxylate Aldehyde (CHO)9.6 - 9.7Doublet (d)~1-21H
Piperidine (CH₂) axial, α to N3.9 - 4.1Broad multiplet (br m)-2H
Piperidine (CH₂) equatorial, α to N2.8 - 3.0Multiplet (m)-2H
Piperidine (CH) at C42.3 - 2.5Multiplet (m)-1H
Piperidine (CH₂) axial, β to N1.8 - 2.0Multiplet (m)-2H
Piperidine (CH₂) equatorial, β to N1.5 - 1.7Multiplet (m)-2H
Tert-butyl (C(CH₃)₃)1.4 - 1.5Singlet (s)-9H
Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Methylene (CH₂) adjacent to OH3.6 - 3.7Triplet (t)~6-72H
Methylene (CH₂) β to OH1.4 - 1.6Multiplet (m)-2H
Piperidine (CH₂) axial, α to N3.9 - 4.1Broad multiplet (br m)-2H
Piperidine (CH₂) equatorial, α to N2.6 - 2.8Multiplet (m)-2H
Piperidine (CH) at C41.6 - 1.8Multiplet (m)-1H
Piperidine (CH₂) axial, β to N1.6 - 1.8Multiplet (m)-2H
Piperidine (CH₂) equatorial, β to N1.1 - 1.3Multiplet (m)-2H
Tert-butyl (C(CH₃)₃)1.4 - 1.5Singlet (s)-9H
Hydroxyl (OH)Variable (broad singlet)Broad singlet (br s)-1H

Experimental Protocols

A standard protocol for acquiring high-quality ¹H NMR spectra for the compounds described is as follows:

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for these compounds.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the 0.00 ppm mark for chemical shift referencing.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The data should be acquired on a 400 MHz or higher field NMR spectrometer for better resolution.

  • The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment should be performed.

  • Typical acquisition parameters include:

    • Spectral width: ~16 ppm

    • Number of scans: 16 to 64 (depending on sample concentration)

    • Relaxation delay (d1): 1-5 seconds

    • Acquisition time: ~2-4 seconds

  • The probe temperature is typically maintained at 298 K (25 °C).

4. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all peaks to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants of the signals to aid in structural elucidation.

Visualization of the ¹H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a synthetic compound like this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing cluster_3 Spectral Interpretation & Comparison a Weigh Compound b Dissolve in Deuterated Solvent with TMS a->b c Tune and Shim Spectrometer b->c Insert Sample d Acquire 1H NMR Spectrum c->d e Fourier Transform & Phasing d->e Process FID f Chemical Shift Calibration (TMS) e->f g Integration f->g h Peak Picking & Multiplicity Analysis g->h i Assign Signals to Protons h->i Analyze Processed Spectrum j Compare with Alternative Compounds i->j k Final Structure Confirmation j->k

Caption: Workflow for ¹H NMR Analysis.

Navigating the Analysis of N-Boc-4-piperidineacetaldehyde Reactions: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in syntheses involving N-Boc-4-piperidineacetaldehyde, robust analytical methods are paramount for reaction monitoring, impurity profiling, and ensuring final product quality. Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a powerful and versatile tool for these applications, offering high sensitivity and selectivity. This guide provides a comparative overview of LC-MS methodologies tailored for the analysis of reactions with this key synthetic building block.

N-Boc-4-piperidineacetaldehyde, a bifunctional molecule featuring a reactive aldehyde and a protected amine, is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. The aldehyde functionality allows for the facile introduction of various substituents, often through reductive amination, while the Boc-protecting group offers stability and allows for subsequent deprotection and further derivatization. Monitoring the progress of reactions involving this aldehyde, and identifying potential side-products or impurities, is crucial for process optimization and regulatory compliance.

Comparison of LC-MS Approaches

The choice of LC-MS methodology for analyzing reactions with N-Boc-4-piperidineacetaldehyde will largely depend on the specific goals of the analysis, such as real-time reaction monitoring, separation of closely related impurities, or quantitative analysis of the final product. Two primary liquid chromatography strategies, Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC), coupled with mass spectrometry, offer distinct advantages.

Chromatographic Strategies: Reversed-Phase vs. HILIC

Reversed-Phase (RP) LC-MS is the workhorse of most analytical laboratories. It separates compounds based on their hydrophobicity.

  • Principle: Utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures). Less polar compounds are retained longer on the column.

  • Advantages: Robust, reproducible, and a vast library of established methods for similar compounds exists.

  • Considerations for N-Boc-4-piperidineacetaldehyde: The parent aldehyde and its Boc-protected derivatives are relatively nonpolar and are well-suited for RP-LC.

Hydrophilic Interaction Liquid Chromatography (HILIC) provides an alternative separation mechanism that is particularly useful for polar compounds.

  • Principle: Employs a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent. A water-enriched layer forms on the stationary phase, and polar analytes partition into this layer, leading to their retention.

  • Advantages: Offers enhanced retention of polar analytes that are poorly retained in reversed-phase mode. This can be beneficial for separating polar starting materials, reagents, or degradation products.

  • Considerations for N-Boc-4-piperidineacetaldehyde: While the starting aldehyde is amenable to RP-LC, more polar reaction byproducts or degradation products might be better resolved using HILIC.

Data Presentation: Comparative LC-MS Parameters

The following tables summarize typical starting parameters for the LC-MS analysis of a representative reaction: the reductive amination of N-Boc-4-piperidineacetaldehyde with a primary amine.

Table 1: Representative Reversed-Phase LC-MS Parameters

ParameterMethod 1: Fast Gradient (Screening)Method 2: Shallow Gradient (Impurity Profiling)
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B in 5 min20-60% B in 15 min
Flow Rate 0.4 mL/min0.3 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 2 µL5 µL
Ionization Mode ESI+ESI+
Scan Mode Full Scan (m/z 100-500)Full Scan & Targeted MS/MS
Expected Rt (Aldehyde) ~2.5 min~8 min
Expected Rt (Product) ~3.0 min~10 min
LOD/LOQ (representative) 1-5 ng/mL / 5-15 ng/mL0.1-1 ng/mL / 0.5-5 ng/mL

Table 2: Representative HILIC-MS Parameters

ParameterDescription
Column Amide or Silica, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Acetonitrile/Water (95:5)
Mobile Phase B 0.1% Formic Acid in Water/Acetonitrile (50:50)
Gradient 0-50% B in 10 min
Flow Rate 0.3 mL/min
Column Temp. 35 °C
Injection Vol. 2 µL
Ionization Mode ESI+
Scan Mode Full Scan (m/z 100-500)
Expected Rt (Polar Impurities) Early eluting

Experimental Protocols

Below is a detailed experimental protocol for a generic LC-MS method suitable for monitoring the progress of a reductive amination reaction with N-Boc-4-piperidineacetaldehyde.

Protocol: LC-MS Analysis of a Reductive Amination Reaction

1. Sample Preparation:

  • At designated time points, withdraw an aliquot (e.g., 10 µL) from the reaction mixture.

  • Quench the reaction by diluting the aliquot 100-fold with a 50:50 mixture of acetonitrile and water. This will stop the reaction and precipitate any incompatible salts.

  • Vortex the diluted sample for 30 seconds.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

  • Transfer the supernatant to an LC-MS vial for analysis.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% to 95% B

    • 6-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-9 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive (ESI+).

  • Scan Mode: Full scan mode (e.g., m/z 100-500) to monitor all components. For higher sensitivity and quantification, a targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed.

    • N-Boc-4-piperidineacetaldehyde (C12H21NO3, MW: 227.30): Monitor for [M+H]+ at m/z 228.3. A characteristic fragment is the loss of the Boc group, resulting in an ion at m/z 128.2.

    • Expected Product: Calculate the expected molecular weight and monitor for its corresponding [M+H]+ ion.

3. Data Analysis:

  • Integrate the peak areas of the starting material (N-Boc-4-piperidineacetaldehyde) and the desired product in the extracted ion chromatograms.

  • Plot the relative peak areas over time to monitor the reaction progress.

  • Analyze the full scan data for the presence of any unexpected masses that may correspond to impurities or side-products.

Mandatory Visualization

LC-MS Analysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Processing & Analysis Reaction_Mixture Reaction Mixture Aliquot Quenching_Dilution Quenching & Dilution (ACN/Water) Reaction_Mixture->Quenching_Dilution Stop Reaction Centrifugation Centrifugation Quenching_Dilution->Centrifugation Remove Precipitate Supernatant_Transfer Transfer Supernatant to Vial Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (e.g., Reversed-Phase C18) Supernatant_Transfer->LC_Separation Injection MS_Detection Mass Spectrometry (ESI+) LC_Separation->MS_Detection Elution Chromatogram_Extraction Extract Ion Chromatograms (Reactant, Product, Impurities) MS_Detection->Chromatogram_Extraction Peak_Integration Peak Integration & Area Calculation Chromatogram_Extraction->Peak_Integration Reaction_Profiling Reaction Progress Monitoring & Impurity Identification Peak_Integration->Reaction_Profiling

Caption: Experimental workflow for LC-MS analysis of reactions.

Logical Relationship of Analytical Approaches Start Start Reaction InProgress In-Process Monitoring Start->InProgress Time-course Sampling FinalProduct Final Product Analysis Start->FinalProduct Reaction Completion Data Reaction Kinetics & Impurity Formation InProgress->Data Purity Purity Assay & Impurity Profile FinalProduct->Purity Decision Process Optimization / Release Data->Decision Purity->Decision

Caption: Logical flow of different analytical strategies.

A Comparative Guide to the Synthetic Routes of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products. Its prevalence drives the continuous development of efficient and versatile synthetic methods for its construction. This guide provides a comparative overview of four major synthetic strategies for accessing substituted piperidines: Catalytic Hydrogenation of Pyridines, Reductive Amination, the Aza-Diels-Alder Reaction, and the Pictet-Spengler Reaction. We present a side-by-side analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Key Synthetic Strategies at a Glance

The choice of synthetic route to a target piperidine derivative depends on several factors, including the availability of starting materials, desired substitution pattern, required stereochemical control, and scalability. The following diagram illustrates the logical relationship between these common synthetic strategies.

cluster_start Starting Material Classes cluster_routes Synthetic Routes cluster_product Product Pyridines Pyridines Catalytic Hydrogenation Catalytic Hydrogenation Pyridines->Catalytic Hydrogenation Dicarbonyls / Amino-carbonyls Dicarbonyls / Amino-carbonyls Reductive Amination Reductive Amination Dicarbonyls / Amino-carbonyls->Reductive Amination Dienes + Imines Dienes + Imines Aza-Diels-Alder Aza-Diels-Alder Dienes + Imines->Aza-Diels-Alder β-Arylethylamines β-Arylethylamines Pictet-Spengler Pictet-Spengler β-Arylethylamines->Pictet-Spengler Substituted Piperidines Substituted Piperidines Catalytic Hydrogenation->Substituted Piperidines Reductive Amination->Substituted Piperidines Aza-Diels-Alder->Substituted Piperidines Pictet-Spengler->Substituted Piperidines

Caption: Overview of major synthetic pathways to substituted piperidines.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data for representative examples of each synthetic methodology, allowing for a direct comparison of their performance.

Synthetic RouteSubstrate(s)Catalyst/ReagentConditionsProductYield (%)DiastereoselectivityEnantioselectivityReference
Catalytic Hydrogenation 2-MethylpyridinePtO₂ (5 mol%)H₂ (70 bar), Glacial Acetic Acid, RT, 4-6h2-Methylpiperidine~95%N/AN/A[1]
Reductive Amination Glutaraldehyde, BenzylamineSodium Cyanoborohydride (NaBH₃CN)pH 7, RT, <15 minN-BenzylpiperidineHighN/AN/A[2]
Aza-Diels-Alder Reaction N-Benzylideneaniline, QuinaldehydeL-Proline (10 mol%)Water, RT, 24hSubstituted Quinoline derivative93%N/AN/A
Pictet-Spengler Reaction Tryptamine, AldehydeTrifluoroacetic Acid (TFA)Dichloromethane (DCM), RT, 12-24hTetrahydro-β-carboline56% (overall)88:12 drN/A[3]

In-Depth Analysis and Experimental Protocols

Catalytic Hydrogenation of Pyridines

This method is one of the most direct and atom-economical approaches to piperidines, involving the reduction of the corresponding pyridine precursor.[1] While conceptually simple, it often requires potent catalytic systems and can be challenged by the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom.[1]

Advantages: High atom economy, direct conversion, and often high yields. Disadvantages: Often requires high pressures and temperatures, potential for catalyst poisoning, and chemoselectivity can be an issue with sensitive functional groups on the substrate, although modern catalysts show improved tolerance.[4][5]

  • Preparation: A stirred solution of 2-methylpyridine (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure autoclave.

  • Catalyst Addition: Platinum(IV) oxide (PtO₂, 5 mol%) is carefully added to the solution.

  • Reaction: The vessel is sealed, purged with an inert gas, and then pressurized with hydrogen gas to 70 bar. The reaction mixture is stirred vigorously at room temperature for 4-6 hours.

  • Work-up: Upon completion (monitored by TLC or GC-MS), the hydrogen gas is carefully vented. The reaction is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate (3 x 20 mL).

  • Isolation: The combined organic layers are filtered through celite and dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure.

  • Purification: The resulting residue is purified by column chromatography (Silica gel, 5% EtOAc in petroleum ether) to yield the 2-methylpiperidine product.

Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds and is widely used for constructing the piperidine ring, particularly through intramolecular cyclization or a double reductive amination of a linear dicarbonyl compound.[6][7] This process typically involves the formation of an imine or enamine intermediate, which is then reduced in situ by a suitable reducing agent.

Advantages: Operational simplicity, wide availability of starting materials (amines and carbonyls), and good functional group tolerance with mild reducing agents.[6] Disadvantages: It is a two-step, one-pot process which can sometimes lead to side reactions if the imine formation and reduction are not well-balanced.

  • Preparation: A solution of an amine (e.g., benzylamine, 1.0 equiv) is prepared in a suitable buffer (e.g., phosphate buffer, pH 7).

  • Reagent Addition: Glutaraldehyde (1.1 equiv) is added to the amine solution, followed by the addition of a reducing agent such as sodium cyanoborohydride (NaBH₃CN, 1.5 equiv).

  • Reaction: The reaction mixture is stirred at room temperature. The reaction is typically rapid and can be complete in less than 15 minutes. Progress is monitored by LC-MS.

  • Work-up: The reaction mixture is quenched by the addition of an acid (e.g., dilute HCl) to destroy excess reducing agent. The pH is then adjusted to be basic with NaOH.

  • Isolation: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the N-substituted piperidine.

Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful tool for the stereocontrolled synthesis of six-membered nitrogen heterocycles.[8] It is a cycloaddition reaction between an azadiene and a dienophile (or an imine and a diene) that forms the piperidine ring in a single step, often creating multiple stereocenters with high selectivity.[9]

Advantages: Convergent synthesis, high stereocontrol, and the ability to construct complex polycyclic systems efficiently. Disadvantages: The reactivity and regioselectivity can be sensitive to the electronic nature of the diene and dienophile. The reaction may require specific catalysts (Lewis acids or organocatalysts) to proceed efficiently.[8]

  • Preparation: A mixture of an aryl amine (2.5 mmol) to form the imine in situ, quinaldehyde (2.5 mmol), and L-proline (10 mol%) is prepared in water (5 mL).

  • Reaction: The mixture is stirred at room temperature for the appropriate time (e.g., 24 hours), with the reaction progress monitored by TLC.

  • Work-up: After completion, the reaction mixture is poured into water, which typically induces the precipitation of the product.

  • Isolation: The solid product is collected by filtration.

  • Purification: The crude product is recrystallized from ethanol and can be further purified by column chromatography on silica gel (hexane:ethyl acetate 2:8) to afford the pure cycloadduct.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic and reliable method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are important classes of substituted piperidines.[5] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[10]

Advantages: High yields with electron-rich aromatic systems, ability to generate complex fused ring systems, and the use of readily available starting materials. Disadvantages: Less nucleophilic aromatic rings may require harsh conditions (strong acid, high temperatures) and give lower yields.[5] Stereocontrol can be a challenge without the use of chiral auxiliaries or catalysts.

  • Preparation: A solution of a β-arylethylamine (e.g., tryptamine, 1.0 equiv) is prepared in an anhydrous solvent (e.g., dichloromethane, 0.1 M).

  • Reagent Addition: An aldehyde (1.1 equiv) is added to the solution. The mixture is cooled to 0 °C.

  • Catalyst Addition: An acid catalyst (e.g., trifluoroacetic acid, 1.2 equiv) is added dropwise to the reaction mixture.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography to provide the desired piperidine derivative.

References

A Comparative Guide to Alternative Building Blocks for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone in the design of novel therapeutics.[1] Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, also known as N-Boc-4-piperidineacetaldehyde, is a versatile building block widely employed in the synthesis of complex molecules, particularly for introducing a flexible ethylamine linker to the 4-position of the piperidine ring. Its aldehyde functionality serves as a crucial handle for various chemical transformations, most notably reductive amination and Wittig reactions.

This guide provides an objective comparison of viable alternatives to this key building block, focusing on modifications of the nitrogen protecting group and bioisosteric replacement of the piperidine core. The performance of these alternatives in key synthetic reactions is evaluated, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal building block for their specific synthetic strategies.

Alternatives and Performance Comparison

The primary alternatives to this compound can be categorized into two main classes:

  • Analogs with Different Nitrogen-Protecting Groups: The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. However, synthetic strategies often necessitate orthogonal protecting groups that can be cleaved under different conditions. The most common alternatives are the Carboxybenzyl (Cbz) and 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.[2][3]

  • Bioisosteric Ring Replacements: To modulate physicochemical properties such as metabolic stability, pKa, and to explore new chemical space, the piperidine ring can be replaced with a bioisostere. Azaspiro[3.3]heptane derivatives have emerged as promising, conformationally restricted surrogates for 4-substituted piperidines.[4][5]

The following table summarizes the key characteristics and comparative performance of these alternatives in two principal reactions: reductive amination and the Wittig reaction.

Building BlockProtecting GroupKey Features of Protecting GroupReductive Amination Yield (Typical)Wittig Reaction Yield (Typical)
This compound BocAcid-labile (e.g., TFA, HCl)[2]Good to Excellent (70-95%)Good to Excellent (75-90%)
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate CbzRemoved by hydrogenolysis (e.g., H₂, Pd/C)[3]Good to Excellent (70-95%)Good to Excellent (75-90%)
9H-fluoren-9-ylmethyl 4-(2-oxoethyl)piperidine-1-carboxylate FmocBase-labile (e.g., piperidine in DMF)[2]Good to Excellent (70-95%)Good to Excellent (75-90%)
N-Protected 2-azaspiro[3.3]heptane-6-carbaldehyde Boc/Cbz/FmocModulates pKa, metabolic stability, and explores novel chemical space[4][5]Good (60-85%)Good (65-85%)

Experimental Protocols

Detailed methodologies for the key reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Reductive Amination of N-Boc-4-(2-oxoethyl)piperidine-1-carboxylate with Benzylamine

This protocol describes the synthesis of N-benzyl-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)ethan-1-amine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous DCM, add benzylamine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Wittig Reaction of N-Boc-4-(2-oxoethyl)piperidine-1-carboxylate

This protocol outlines the synthesis of Tert-butyl 4-(2-styryl)piperidine-1-carboxylate.

Materials:

  • Benzyltriphenylphosphonium chloride (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • This compound (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-BuLi dropwise.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the ylide (a color change is typically observed).

  • Cool the reaction mixture to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to separate the desired alkene from triphenylphosphine oxide.

Visualizing a Relevant Biological Pathway and Synthetic Workflow

The piperidine moiety is a common feature in ligands targeting G-protein coupled receptors (GPCRs), such as opioid receptors.[6][7] The following diagrams illustrate a simplified opioid receptor signaling pathway and a general experimental workflow for the synthesis of piperidine-containing compounds.

G_protein_coupled_receptor_signaling_pathway Opioid Receptor Signaling Pathway ligand Opioid Ligand (e.g., Piperidine Derivative) receptor μ-Opioid Receptor (GPCR) ligand->receptor Binds g_protein Heterotrimeric G-protein (Gαi/o, Gβγ) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits cellular_response Cellular Response (e.g., Analgesia) pka->cellular_response Leads to

Caption: A simplified diagram of the μ-opioid receptor signaling pathway.

experimental_workflow General Synthetic Workflow start Piperidine-based Aldehyde Building Block reaction Reductive Amination or Wittig Reaction start->reaction intermediate N-Protected Piperidine Derivative reaction->intermediate deprotection Protecting Group Removal intermediate->deprotection purification1 Purification (e.g., Chromatography) intermediate->purification1 final_product Final Biologically Active Compound deprotection->final_product purification2 Purification (e.g., Chromatography) final_product->purification2 purification1->deprotection

Caption: A general workflow for the synthesis of piperidine derivatives.

Logical Comparison of N-Protecting Groups

The choice of an N-protecting group is a critical decision in a multi-step synthesis, governed by the principle of orthogonality.

protecting_group_orthogonality Orthogonality of N-Protecting Groups Boc Boc (tert-Butoxycarbonyl) - Stable to base and hydrogenolysis - Labile to acid (TFA, HCl) Cbz Cbz (Carboxybenzyl) - Stable to acid and base - Labile to hydrogenolysis Boc->Cbz Orthogonal Fmoc Fmoc (9-Fluorenylmethyloxycarbonyl) - Stable to acid and hydrogenolysis - Labile to base (piperidine) Boc->Fmoc Orthogonal Cbz->Fmoc Orthogonal

Caption: Orthogonal relationship of common N-protecting groups.

References

The Piperidine Scaffold: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Efficacy of Piperidine-Based Fragments in Drug Design for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its frequent appearance in a wide array of approved pharmaceuticals has earned it the designation of a "privileged scaffold."[1] This guide provides a comprehensive comparison of the efficacy of piperidine-based fragments across various therapeutic targets, supported by experimental data. We will delve into quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the underlying signaling pathways to offer a robust resource for the strategic application of this versatile fragment in drug design.[1][2][3]

Comparative Efficacy Data of Piperidine-Based Fragments

The efficacy of piperidine-based fragments is highly dependent on the therapeutic target and the specific substitutions on the piperidine ring. The following tables summarize key quantitative data for piperidine derivatives across several important drug target classes.

Table 1: Piperidine Derivatives as Opioid Receptor Modulators [1]

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
Meperidineµ-opioid95[1]
Loperamideµ-opioid0.4[1]
Fentanylµ-opioid0.39[1]
Carfentanilµ-opioid0.02[1]

Table 2: Piperidine Derivatives as CCR5 Antagonists for HIV-1 Entry Inhibition [1]

CompoundTargetInhibitory Concentration (IC50, nM)Reference
MaravirocCCR52.0[1]
VicrivirocCCR50.5[1]
AplavirocCCR51.2[1]

Table 3: Piperidine-Based Influenza Virus Inhibitors [4][5]

CompoundTargetAntiviral Activity (EC50, µM)Selectivity Index (SI)Reference
tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e)Influenza Virus0.05>160,000[4][5]

Table 4: Piperidine Derivatives as Akt1 Kinase Inhibitors [6]

CompoundTargetInhibitory Concentration (IC50, nM)Antiproliferative Activity (OVCAR-8, IC50, µM)Antiproliferative Activity (HCT116, IC50, µM)Reference
Piperidine Derivative SubsetAkt10.98 - 709.60.04 - 24.050.28 - 37.11[6]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound efficacy. Below are protocols for key experiments cited in the evaluation of piperidine-based fragments.

Radioligand Binding Assay for Opioid Receptors

This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of a test compound for an opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-DAMGO for µ-opioid).

  • Test Compound: The piperidine-based fragment or derivative.

  • Non-specific Binding Control: A high concentration of an unlabeled, non-selective antagonist (e.g., Naloxone).

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific antagonist).

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any residual unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of the radioligand is displaced). Convert the IC50 to the Ki using the Cheng-Prusoff equation.[8]

HIV-1 Entry Assay (Pseudovirus-Based)

This assay measures the ability of a compound to inhibit HIV-1 entry into host cells, which is a key mechanism for CCR5 antagonists.

Objective: To determine the IC50 value of a CCR5 antagonist.

Materials:

  • HEK293T cells for pseudovirus production.

  • Plasmids: HIV-1 packaging plasmid, Env expression plasmid (for an R5-tropic strain), and a reporter gene plasmid (e.g., luciferase).

  • Target cells: TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.

  • Test Compound: The piperidine-based CCR5 antagonist.

  • Luciferase assay reagent and a luminometer.

Procedure:

  • Pseudovirus Production: Co-transfect HEK293T cells with the three plasmids. Harvest the supernatant containing the pseudoviruses after 48-72 hours.

  • Neutralization Assay:

    • Seed TZM-bl cells in a 96-well plate.

    • Prepare serial dilutions of the test compound.

    • Pre-incubate the pseudovirus with the diluted compound for 1 hour at 37°C.

    • Add the virus-inhibitor mixture to the TZM-bl cells.

  • Incubation: Incubate the cells for 48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the virus-only control and determine the IC50 value.[9]

MTT Cytotoxicity Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.

Objective: To determine the concentration of a compound that causes a 50% reduction in cell viability (IC50).

Materials:

  • Cell line of interest.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plate and a microplate reader.

  • Test Compound: The piperidine-based fragment or derivative.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value.

Visualizing the Landscape of Piperidine-Based Drug Design

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and experimental designs involved in drug discovery.

Fragment_Based_Drug_Design_Workflow cluster_0 Fragment Library Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Optimization & Preclinical Development a Piperidine Fragment Library c Biophysical Screening (NMR, SPR, X-ray) a->c b Target Identification & Validation b->c d Hit Identification c->d e Structure-Activity Relationship (SAR) Studies d->e f Computational Modeling (Docking, MD Simulations) e->f g Chemical Synthesis of Analogs f->g h In Vitro Efficacy & Selectivity Assays g->h h->e Iterative Optimization i ADME/Tox Profiling h->i j In Vivo Efficacy Studies i->j k Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling j->k l IND-Enabling Studies k->l m New Drug Candidate l->m Clinical Trials

Caption: A generalized workflow for fragment-based drug design (FBDD) utilizing a piperidine fragment library.

nAChR_Signaling_Pathway cluster_nAChR Nicotinic Acetylcholine Receptor (nAChR) Signaling cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses nAChR nAChR PLC PLC nAChR->PLC Activates Ras Ras nAChR->Ras Activates PI3K PI3K nAChR->PI3K Activates Neurotransmission Neurotransmission nAChR->Neurotransmission Ion Flux ACh Acetylcholine (ACh) or Nicotine ACh->nAChR Binds PKC PKC PLC->PKC Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Altered Gene Expression CREB->Gene_Expression Cell_Survival Cell Survival NFkB->Cell_Survival

Caption: A simplified diagram of the nicotinic acetylcholine receptor (nAChR) signaling pathway.

SREBP_Activation_Pathway cluster_SREBP Sterol Regulatory Element-Binding Protein (SREBP) Activation cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP SCAP INSIG INSIG SREBP_SCAP->INSIG Bound in high sterol conditions S1P Site-1 Protease (S1P) SREBP_SCAP->S1P Low sterol levels trigger transport to Golgi S2P Site-2 Protease (S2P) S1P->S2P Cleavage 1 nSREBP nSREBP (active form) S2P->nSREBP Cleavage 2 releases nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to Lipid_Synthesis_Genes Lipid Synthesis Genes (e.g., FASN, HMGCR) SRE->Lipid_Synthesis_Genes Activates Transcription

Caption: The SREBP activation pathway, a key regulator of lipid homeostasis.

Conclusion

The piperidine scaffold remains a highly valuable and versatile fragment in drug discovery, with proven efficacy across a multitude of therapeutic targets. Its conformational flexibility and ability to be readily functionalized allow for the fine-tuning of pharmacological properties.[2][10] A thorough understanding of the structure-activity relationships, coupled with robust experimental evaluation and a clear picture of the relevant biological pathways, is essential for successfully leveraging the power of piperidine-based fragments in the development of novel therapeutics. This guide provides a foundational resource for researchers to navigate the complexities of designing and optimizing piperidine-containing drug candidates.

References

A Comparative Guide to N-Boc-piperidine-4-carboxylic acid methyl ester and its Alternatives for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction outcomes. N-Boc-piperidine-4-carboxylic acid methyl ester is a widely utilized intermediate, valued for its bifunctional nature, incorporating a protected amine and a reactive ester on a piperidine scaffold. This guide provides a comprehensive characterization of this compound and objectively compares it with viable alternatives, supported by experimental data and detailed protocols.

Physicochemical Characterization

The subject compound and its alternatives are all white to off-white solids at room temperature, with good solubility in common organic solvents.[1] A summary of their key physical properties is presented in Table 1. The choice between the methyl ester, ethyl ester, or the free carboxylic acid often depends on the desired reactivity in subsequent synthetic steps. For instance, the free acid is ready for amide coupling reactions, while the esters might be preferred for reactions where the carboxylic acid moiety needs to be masked or for specific transesterification reactions.

Table 1: Comparison of Physical and Chemical Properties

PropertyN-Boc-piperidine-4-carboxylic acid methyl esterEthyl N-Boc-piperidine-4-carboxylateN-Boc-isonipecotic acid
CAS Number 124443-68-1142851-03-484358-13-4
Molecular Formula C12H21NO4C13H23NO4C11H19NO4
Molecular Weight 243.30 g/mol 257.33 g/mol 229.27 g/mol
Appearance White to light yellow powder or lumpWhite crystalline powderWhite solid
Melting Point 33.0 to 37.0 °C[1]Not explicitly stated, but solid at RT133-135 °C
Boiling Point 307.4±35.0 °C (Predicted)[1]120-135 °C at 0.5 mmHgNot available
Density 1.094±0.06 g/cm3 (Predicted)[1]1.046 g/mL at 25 °CNot available
Solubility Soluble in Methanol[1]Soluble in common organic solventsSoluble in common organic solvents

Spectroscopic and Chromatographic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of these compounds. Below is a comparative summary of the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

CompoundChemical Shift (δ) and Multiplicity
N-Boc-piperidine-4-carboxylic acid methyl ester (in d6-DMSO)4.02 (dt, 2H), 3.69 (s, 3H), 2.82 (ddd, 2H), 2.45 (tt, 1H), 1.90-1.84 (m, 2H), 1.67-1.57 (m, 2H), 1.45 (s, 9H)[2]
Ethyl N-Boc-piperidine-4-carboxylate (in CDCl₃)4.12 (q, 2H), 3.85 (m, 2H), 2.80 (m, 2H), 2.45 (m, 1H), 1.85 (m, 2H), 1.65 (m, 2H), 1.44 (s, 9H), 1.25 (t, 3H)
N-Boc-isonipecotic acid (in DMSO-d6)12.3 (br s, 1H), 3.85 (d, 2H), 2.8 (br, 2H), 2.35 (t, 1H), 1.8 (d, 2H), 1.4 (s, 9H)

Table 3: ¹³C NMR Spectral Data

CompoundChemical Shift (δ)
N-Boc-piperidine-4-carboxylic acid methyl ester (in CDCl₃)175.1, 154.8, 79.5, 51.7, 43.1, 40.8, 28.5, 28.4
Ethyl N-Boc-piperidine-4-carboxylate (in CDCl₃)174.6, 154.8, 79.5, 60.4, 43.2, 40.9, 28.5, 14.3
N-Boc-isonipecotic acid (in CDCl₃)180.5, 155.0, 79.8, 43.0, 41.5, 28.5
Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (cm⁻¹)

CompoundC=O (Ester/Acid)C=O (Boc)C-ON-H (from Boc)
N-Boc-piperidine-4-carboxylic acid methyl ester ~1730~1685~1250~3350
Ethyl N-Boc-piperidine-4-carboxylate ~1728~1690~1245~3360
N-Boc-isonipecotic acid ~1705 (acid C=O)~1695 (Boc C=O)~1240~3300 (broad, O-H)
Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Electrospray Ionization - ESI)

Compound[M+H]⁺ (Calculated)[M+H]⁺ (Observed)[M+Na]⁺ (Observed)
N-Boc-piperidine-4-carboxylic acid methyl ester 244.15244.2266.1[2]
Ethyl N-Boc-piperidine-4-carboxylate 258.17258.2280.2
N-Boc-isonipecotic acid 230.13230.1252.1

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid) : For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the powdered sample directly onto the ATR crystal.

  • Data Acquisition : Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µM) in a suitable solvent, typically methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation : Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. Key parameters to optimize include the capillary voltage, cone voltage, and desolvation gas temperature and flow rate. Scan a mass range appropriate for the expected molecular ions and adducts.

  • Data Analysis : Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and common adducts such as the sodium adduct ([M+Na]⁺).

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows.

General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data Data Analysis & Reporting start Starting Materials reaction Chemical Reaction start->reaction workup Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir FTIR Spectroscopy purification->ir ms Mass Spectrometry purification->ms purity Purity Analysis (e.g., HPLC, GC) purification->purity analysis Spectral Interpretation nmr->analysis ir->analysis ms->analysis purity->analysis comparison Comparison with Literature analysis->comparison report Final Report comparison->report

Caption: A generalized workflow for the synthesis, purification, and characterization of chemical compounds.

Relationship of Compared Piperidine Derivatives cluster_esters Ester Derivatives parent N-Boc-isonipecotic acid (Free Acid) methyl_ester N-Boc-piperidine-4-carboxylic acid methyl ester parent->methyl_ester Esterification (MeOH, acid catalyst) ethyl_ester Ethyl N-Boc-piperidine-4-carboxylate parent->ethyl_ester Esterification (EtOH, acid catalyst) methyl_ester->parent Hydrolysis ethyl_ester->parent Hydrolysis

Caption: Chemical relationship between N-Boc-isonipecotic acid and its methyl and ethyl esters.

Conclusion

N-Boc-piperidine-4-carboxylic acid methyl ester is a versatile building block, and its selection over alternatives like the corresponding ethyl ester or free carboxylic acid should be guided by the specific requirements of the synthetic route. This guide provides the necessary comparative data to make an informed decision, ensuring the efficient and successful execution of complex chemical syntheses. The detailed protocols and workflows further serve as a practical resource for researchers in the field.

References

Comparative analysis of piperidine analogues for altering pharmacokinetic properties.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, integral to the design of numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1] Strategic modifications to the piperidine ring can significantly alter a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby optimizing its therapeutic efficacy and safety.[2][3] This guide provides a comparative analysis of various piperidine analogues, supported by experimental data, to inform rational drug design and lead optimization.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

The following tables summarize key physicochemical and pharmacokinetic data for a selection of piperidine analogues. Subtle structural changes, such as the addition of a methyl group or alterations in N-substitution, can lead to significant variations in properties like lipophilicity (logP), basicity (pKa), metabolic stability, and in vivo pharmacokinetic parameters.[2][4]

Table 1: Physicochemical Properties of Piperidine and its Methyl Isomers

PropertyPiperidine2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
Molecular Weight ( g/mol ) 85.1599.1899.1899.18
logP 0.841.11.11.1
pKa 11.2210.9511.0711.23
Caco-2 Permeability (Papp, 10⁻⁶ cm/s) Predicted: ModeratePredicted: Moderate to HighPredicted: Moderate to HighPredicted: Moderate to High
Metabolic Stability (Intrinsic Clearance, µL/min/mg protein) Predicted: LowPredicted: ModeratePredicted: ModeratePredicted: Moderate
Plasma Protein Binding Predicted: LowPredicted: LowPredicted: LowPredicted: Low
Data for Caco-2 permeability, metabolic stability, and plasma protein binding are based on in silico predictions due to the scarcity of direct experimental data for these simple isomers.[2]

Table 2: Comparative in vivo Pharmacokinetic Data of Piperidine Analogues

CompoundClassT½ (h)CL (mL·min⁻¹·kg⁻¹)Vss (L/kg)Fpo (%)SpeciesReference
Compound 60 Chiral Piperidine0.46 (iv)14 (iv)0.48 (iv)106Mouse[5]
Compound 60 Chiral Piperidine4.3 (iv)8.7 (iv)0.40 (iv)74Rat[5]
Compound 60 Chiral Piperidine3.2 (iv)9.4 (iv)0.45 (iv)46Monkey[5]
Compound 60 Chiral Piperidine3.0 (iv)0.94 (iv)0.24 (iv)81Dog[5]
Piperine Piperidine Alkaloid7.999 (iv)0.642 (iv)7.046 (iv)24Rat[5]
T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; Fpo: Oral bioavailability. (iv) indicates data from intravenous administration.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of pharmacokinetic data. The following are standard in vitro and in vivo protocols used in the pharmaceutical industry to assess the ADME properties of piperidine analogues.

In Vitro Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[2]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent monolayer with well-developed tight junctions.

  • Assay Procedure:

    • The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specified concentration.

    • The compound solution is added to the apical (A) side of the Transwell®, and transport buffer is added to the basolateral (B) side.

    • Samples are taken from both the apical and basolateral chambers at various time points (e.g., 0, 30, 60, 90, and 120 minutes).

    • To assess bidirectional transport, the experiment is also performed in the B-to-A direction.

  • Sample Analysis: The concentration of the test compound in the samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Metabolic Stability Assay in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes.[4]

  • Incubation:

    • The test compound is incubated with liver microsomes (e.g., from human, rat, or mouse) and a NADPH-generating system (cofactor for CYP450 enzymes) in a phosphate buffer at 37°C.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: After centrifugation to precipitate proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated based on the t½ and the protein concentration in the incubation.

In Vivo Pharmacokinetic Study in Rodents

This study provides key pharmacokinetic parameters following administration of a compound to a living organism.[4][5]

  • Drug Formulation and Administration:

    • The piperidine analogue is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

    • A single dose is administered via the desired route, typically oral gavage (PO) or intravenous injection (IV).

  • Blood Sampling:

    • Blood samples are collected from the animals at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Samples are collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as half-life (T½), clearance (CL), volume of distribution (Vss), and area under the curve (AUC). Oral bioavailability (F%) is calculated by comparing the AUC from oral administration to that from intravenous administration.

Visualizations

Experimental Workflow for Rodent Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_instudy In-Life Phase cluster_poststudy Post-Study Analysis Formulation Drug Formulation Dosing Dose Calculation Formulation->Dosing 1 Admin Drug Administration (PO or IV) Dosing->Admin 2 Sampling Blood Sampling (Serial Timepoints) Admin->Sampling 3 Plasma Plasma Preparation Sampling->Plasma 4 LCMS LC-MS/MS Bioanalysis Plasma->LCMS 5 PK Pharmacokinetic Parameter Calculation LCMS->PK 6

Caption: General workflow for a rodent pharmacokinetic study.

Common Metabolic Pathways of Piperidine Derivatives

Caption: Common metabolic pathways for piperidine-containing compounds.

References

Comparative Guide to the Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of synthetic routes for tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The established multi-step synthesis is compared with two viable alternatives: the Williamson ether synthesis and the Mitsunobu reaction. This document is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the primary synthetic route and the two alternative methods.

ParameterPrimary Route: Acylation, Sulfonation, SubstitutionAlternative 1: Williamson Ether SynthesisAlternative 2: Mitsunobu Reaction
Starting Materials Piperidin-4-ylmethanol, Di-tert-butyl dicarbonate, p-Toluenesulfonyl chloride, Methyl 4-hydroxy-3-methoxybenzoatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Methyl 4-hydroxy-3-methoxybenzoatetert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate, Methyl 4-hydroxy-3-methoxybenzoate, Triphenylphosphine, Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
Overall Yield ~20.2%[1][2]Moderate to high (expected)Good to high (expected)
Reaction Steps 321
Key Reagents Pyridine, Potassium carbonateSodium hydride (or other strong base)PPh₃, DEAD/DIAD
Reaction Conditions Step 1: Room temp.; Step 2: 0-5 °C; Step 3: 153 °C[2]Room temperature to reflux0 °C to room temperature
Advantages Established and optimized procedure.[1][2]Fewer steps, readily available reagents.Mild reaction conditions, high functional group tolerance.
Disadvantages Multiple steps, moderate overall yield, high temperature in the final step.[1][2]Requires a strong base which might not be compatible with all functional groups.Stoichiometric amounts of phosphine oxide byproduct can complicate purification.

Experimental Protocols

Primary Synthetic Route: Acylation, Sulfonation, and Substitution

This route involves three main steps starting from piperidin-4-ylmethanol.

Step 1: Synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Reaction: Piperidin-4-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in an appropriate solvent like tetrahydrofuran (THF) at room temperature.

  • Procedure: To a solution of piperidin-4-ylmethanol in THF, an equimolar amount of Boc₂O is added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified.

  • Yield: Approximately 85%.[2]

  • Characterization: ESI-MS m/z: 216.3 (M+H)⁺.[2]

Step 2: Synthesis of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • Reaction: The alcohol from Step 1 is converted to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Procedure: The product from Step 1 is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride is added portion-wise, and the mixture is stirred at a low temperature (e.g., 5 °C) for several hours. The reaction is then quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by crystallization.

  • Yield: Approximately 45.1%.[2]

  • Characterization: m.p. 71-72 °C; ESI-MS m/z: 370.5 (M+H)⁺.[2]

Step 3: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

  • Reaction: The tosylate from Step 2 is reacted with methyl 4-hydroxy-3-methoxybenzoate in the presence of a base.

  • Procedure: A mixture of the tosylate, methyl 4-hydroxy-3-methoxybenzoate, and a base like potassium carbonate in a suitable solvent (e.g., DMF) is heated at an elevated temperature (e.g., 153 °C) for several hours. After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The product is then purified by crystallization.

  • Yield: Approximately 51.2%.[2]

  • Characterization: m.p. 75-76 °C; ESI-MS m/z: 380.4 (M+H)⁺; ¹H NMR (CDCl₃, δ): 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 1H), 2.55 (m, 2H), 3.84 (s, 3H), 3.88 (s, 3H), 3.92 (d, 2H), 6.89 (d, 1H), 7.53 (d, 1H), 7.59 (dd, 1H).[2]

Alternative Route 1: Williamson Ether Synthesis (Proposed)

This method provides a more direct approach to the final product.

  • Reaction: The alkoxide of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with a suitable aryl halide or sulfonate, such as methyl 4-bromo-3-methoxybenzoate or methyl 3-methoxy-4-(tosyloxy)benzoate.

  • Proposed Procedure:

    • To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in a polar aprotic solvent like THF or DMF, add a strong base such as sodium hydride (NaH) at 0 °C to form the alkoxide.

    • Stir the mixture for a short period, then add the aryl halide or sulfonate.

    • Allow the reaction to warm to room temperature or heat to reflux and monitor by TLC.

    • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

Alternative Route 2: Mitsunobu Reaction (Proposed)

This reaction is known for its mild conditions and stereochemical inversion (though not relevant for this specific primary alcohol).

  • Reaction: tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with methyl 4-hydroxy-3-methoxybenzoate in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD.

  • Proposed Procedure:

    • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, methyl 4-hydroxy-3-methoxybenzoate, and triphenylphosphine in an anhydrous solvent such as THF at 0 °C.

    • Slowly add a solution of DEAD or DIAD in THF to the mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Concentrate the reaction mixture and purify by column chromatography to separate the product from the triphenylphosphine oxide byproduct.

Validation and Characterization Data

The following table summarizes the key analytical data for the validation of the synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Analytical TechniqueObserved Data
Melting Point 75-76 °C[2]
ESI-MS m/z: 380.4 (M+H)⁺[2]
¹H NMR (CDCl₃, δ): 1.13 (m, 2H), 1.44 (s, 9H), 1.64 (d, 2H), 1.75 (m, 1H), 2.55 (m, 2H), 3.84 (s, 3H), 3.88 (s, 3H), 3.92 (d, 2H), 6.89 (d, 1H), 7.53 (d, 1H), 7.59 (dd, 1H)[2]
¹³C NMR Expected signals for aliphatic piperidine carbons, Boc-group carbons, methoxy and carbonyl carbons, and aromatic carbons.
IR Spectroscopy Expected characteristic peaks for C=O (ester and carbamate), C-O (ether and ester), and aromatic C-H bonds.
HPLC Purity A reverse-phase HPLC method would be suitable for purity analysis. A C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like 0.1% formic acid or TFA) would likely provide good separation.

Visualizations

Primary Synthesis Workflow

SynthesisWorkflow Start Piperidin-4-ylmethanol Step1 Acylation with Boc₂O Start->Step1 Intermediate1 tert-Butyl 4-(hydroxymethyl) piperidine-1-carboxylate Step1->Intermediate1 Step2 Sulfonation with TsCl Intermediate1->Step2 Intermediate2 tert-Butyl 4-((tosyloxy)methyl) piperidine-1-carboxylate Step2->Intermediate2 Step3 Substitution with Methyl 4-hydroxy-3-methoxybenzoate Intermediate2->Step3 Product Final Product Step3->Product

Caption: Primary synthesis route for the target compound.

Comparison of Synthetic Approaches

Comparison cluster_primary Primary Route cluster_williamson Williamson Ether Synthesis cluster_mitsunobu Mitsunobu Reaction p1 Acylation p2 Sulfonation p1->p2 p3 Substitution p2->p3 Target Target Molecule p3->Target w1 Alkoxide Formation w2 Nucleophilic Substitution w1->w2 w2->Target m1 One-pot Reaction m1->Target

Caption: Comparison of the three synthetic strategies.

References

A Comparative Spectroscopic Analysis of Piperidine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic differentiation of 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by experimental protocols.

The strategic placement of a methyl group on the piperidine ring significantly influences the molecule's chemical environment, leading to distinct spectroscopic signatures for each regioisomer. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings, including pharmaceutical synthesis and quality control. This guide presents a side-by-side comparison of the key spectroscopic features of 2-methylpiperidine, 3-methylpiperidine, and 4-methylpiperidine, providing a valuable resource for their differentiation.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for the three methylpiperidine regioisomers. The distinct chemical shifts in NMR, unique vibrational modes in IR, and characteristic fragmentation patterns in mass spectrometry allow for clear differentiation.

Spectroscopic Technique2-Methylpiperidine3-Methylpiperidine4-Methylpiperidine
¹H NMR (CDCl₃, ppm) ~2.9-3.0 (m, 1H, CH-N), ~2.5-2.6 (m, 1H, CH₂-N), ~1.0-1.8 (m, 8H, ring CH₂ and CH), ~1.1 (d, 3H, CH₃)~2.9-3.1 (m, 2H, CH₂-N), ~2.2-2.4 (m, 1H, CH-N), ~1.5-1.8 (m, 6H, ring CH₂ and CH), ~0.9 (d, 3H, CH₃)~3.0-3.1 (m, 2H, CH₂-N), ~2.5-2.6 (m, 2H, CH₂-N), ~1.4-1.7 (m, 5H, ring CH₂ and CH), ~0.9 (d, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) ~53.0 (C2), ~47.0 (C6), ~35.0 (C3), ~26.0 (C5), ~24.0 (C4), ~22.0 (CH₃)~55.0 (C2), ~47.0 (C6), ~32.0 (C3), ~31.0 (C4), ~25.0 (C5), ~20.0 (CH₃)~46.0 (C2, C6), ~35.0 (C3, C5), ~31.0 (C4), ~22.0 (CH₃)
IR (cm⁻¹) ~3300 (N-H stretch), ~2930 (C-H stretch), ~1450 (C-H bend), ~1100 (C-N stretch)~3300 (N-H stretch), ~2920 (C-H stretch), ~1455 (C-H bend), ~1120 (C-N stretch)~3300 (N-H stretch), ~2910 (C-H stretch), ~1460 (C-H bend), ~1110 (C-N stretch)
Mass Spec. (m/z) 99 (M⁺), 84 ([M-CH₃]⁺), 5699 (M⁺), 84 ([M-CH₃]⁺), 7099 (M⁺), 84 ([M-CH₃]⁺), 57

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for methylpiperidine isomers. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the methylpiperidine sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Proton-decoupled spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation: A drop of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system equipped with a capillary column suitable for volatile amines (e.g., DB-5ms).

  • Ionization and Analysis: Electron ionization (EI) was used with an ionization energy of 70 eV. The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-200 amu.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for differentiating the piperidine regioisomers based on their key spectroscopic features.

G Spectroscopic Differentiation of Piperidine Regioisomers cluster_isomers Piperidine Regioisomers cluster_techniques Spectroscopic Techniques cluster_features Key Differentiating Features 2-Methylpiperidine 2-Methylpiperidine NMR NMR 2-Methylpiperidine->NMR IR IR 2-Methylpiperidine->IR MS MS 2-Methylpiperidine->MS 3-Methylpiperidine 3-Methylpiperidine 3-Methylpiperidine->NMR 3-Methylpiperidine->IR 3-Methylpiperidine->MS 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->NMR 4-Methylpiperidine->IR 4-Methylpiperidine->MS NMR_Features Unique chemical shifts for ring and methyl carbons/protons NMR->NMR_Features IR_Features Subtle shifts in C-H and C-N vibrational frequencies IR->IR_Features MS_Features Distinctive fragmentation patterns (e.g., alpha-cleavage) MS->MS_Features Isomer Identification Isomer Identification NMR_Features->Isomer Identification IR_Features->Isomer Identification MS_Features->Isomer Identification

Caption: Workflow for Isomer Differentiation.

A Comparative Guide to the Synthesis of Piperidine Derivatives: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals.[1][2][3][4][5] The efficient and cost-effective synthesis of piperidine derivatives is therefore a critical endeavor for researchers and professionals in drug development. This guide provides a comparative analysis of common synthetic methodologies, evaluating them based on performance, cost-effectiveness, and environmental impact, supported by available experimental data.

At a Glance: Comparison of Key Synthetic Routes

To facilitate a direct comparison, the following table summarizes the key quantitative data for different synthetic routes to piperidine derivatives.

Synthesis RouteCatalyst/ReagentTemperature (°C)Pressure (atm)Reaction TimeYield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation of Pyridine Platinum(IV) oxide (PtO₂)Room Temp50 - 706 - 10 hHighHigh yields, well-established.Requires high pressure, noble metal catalysts can be expensive.
Ruthenium/Alumina (Ru/Al₂O₃)8050150 s>99Extremely fast reaction time, very high yield.[1]High pressure and temperature required.
Nickel-based catalyst110 - 25020 - 1008 - 50 h>95Lower catalyst cost compared to noble metals.[1]Harsh reaction conditions (high temp & pressure).
Electrocatalytic (Rh/C)AmbientAmbient-98Mild conditions (ambient temp & pressure), high yield.[1][6]Requires specialized electrochemical setup.
Reductive Amination Double reductive aminationNot specifiedNot specifiedNot specified73-77Utilizes low-cost and readily available reagents.[1][7]Yields can be moderate.
Intramolecular Cyclization One-pot from halogenated amidesRoom TempAmbient2 hGoodMild reaction conditions, good yields.[1][8]Substrate-specific, may require multi-step precursor synthesis.
Aza-Diels-Alder Reaction Lewis/Brønsted acids or organocatalystsVariesAmbientVariesVariesForms highly functionalized piperidines.[9][10]Can have issues with regioselectivity and stereoselectivity.
Green Chemistry Approaches Biocatalysis, water as solvent, etc.VariesAmbientVariesVariesEnvironmentally friendly, sustainable.[11][12][13][14][15][16]Can be substrate-specific and may require specialized enzymes.

In-Depth Analysis of Synthetic Methodologies

Catalytic Hydrogenation of Pyridine

This is one of the most traditional and widely used methods for synthesizing the piperidine core.[2][3] It involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Cost-Benefit: While this method often provides high yields, the cost of noble metal catalysts (e.g., Platinum, Rhodium, Ruthenium) can be a significant factor, especially for large-scale synthesis.[17][18][19] The requirement for high-pressure hydrogenation equipment also adds to the capital cost.[19] However, the use of less expensive nickel-based catalysts can mitigate some of the cost, albeit often requiring harsher reaction conditions.[1] The development of electrocatalytic methods operating at ambient temperature and pressure presents a promising avenue for cost reduction and improved safety.[6]

Experimental Protocol (General): A solution of the pyridine derivative in a suitable solvent (e.g., ethanol, acetic acid) is introduced into a high-pressure reactor containing the catalyst (e.g., PtO₂, Ru/C). The reactor is then pressurized with hydrogen gas and heated to the desired temperature. The reaction is monitored until the uptake of hydrogen ceases. After cooling and depressurization, the catalyst is filtered off, and the product is isolated by distillation or crystallization.

Reductive Amination

Reductive amination is a versatile method for constructing C-N bonds and can be applied to the synthesis of piperidines, often through a double reductive amination pathway.[7][20] This approach is valued for its use of readily available and often low-cost starting materials.[7]

Cost-Benefit: The primary advantage of this method lies in its economic feasibility due to the inexpensive nature of the reagents typically employed.[7] However, the yields can be moderate, and purification of the final product may be required, adding to the overall cost and time.[1]

Experimental Protocol (General): A dicarbonyl compound is reacted with an amine (or ammonia source) in the presence of a reducing agent. The reaction is typically carried out in a one-pot fashion. The choice of reducing agent is critical and can influence the reaction's efficiency and selectivity.

Intramolecular Cyclization

This method involves the formation of the piperidine ring through the cyclization of a linear precursor. A notable example is the one-pot synthesis from halogenated amides, which proceeds under mild conditions.[1][8]

Cost-Benefit: The mild reaction conditions and potentially high atom economy make this an attractive approach from both a cost and environmental perspective.[21] The main consideration is the synthesis of the acyclic precursor, which may involve multiple steps and add to the overall cost and complexity.

Experimental Protocol (General): A suitable linear substrate containing both a nucleophilic amine and an electrophilic center (e.g., a halide) is treated with a base to induce intramolecular cyclization. The reaction is typically performed in a suitable solvent at room temperature.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a piperidine derivative via the catalytic hydrogenation of a substituted pyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Pyridine Substituted Pyridine Reactor High-Pressure Reactor Pyridine->Reactor Solvent Solvent Solvent->Reactor Catalyst Catalyst (e.g., PtO2) Catalyst->Reactor Hydrogenation Hydrogenation (H2, Pressure, Temp) Reactor->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Purification (Distillation/Crystallization) Evaporation->Purification Product Piperidine Derivative Purification->Product

A generalized workflow for piperidine synthesis via catalytic hydrogenation.

Signaling Pathway Involvement

Piperidine derivatives are known to interact with a variety of biological targets. For instance, many act as antagonists at G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, which are crucial in neurotransmission.

Ligand Piperidine Derivative (Antagonist) Receptor GPCR (e.g., Dopamine Receptor) Ligand->Receptor Binds & Blocks G_Protein G-Protein Receptor->G_Protein Activation Blocked Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulation Altered Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Altered Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Inhibited

Simplified signaling pathway showing the antagonistic action of a piperidine derivative on a GPCR.

Conclusion for the Professional Audience

The selection of an optimal synthetic route for a piperidine derivative is a multifactorial decision that requires a careful balance of yield, cost, scalability, and environmental impact.

  • For large-scale, cost-sensitive production, catalytic hydrogenation with non-noble metal catalysts or reductive amination may be the most viable options, despite potentially harsh conditions or moderate yields.

  • For the synthesis of complex, highly functionalized derivatives, methods like the Aza-Diels-Alder reaction or multi-step intramolecular cyclizations might be necessary, with the understanding that these routes may be more costly and less scalable.

  • Green chemistry approaches, including biocatalysis and the use of environmentally benign solvents, are becoming increasingly important.[11][13] While still under development for broad applicability, they hold significant promise for sustainable pharmaceutical manufacturing.

Ultimately, the choice of synthetic method will depend on the specific target molecule, the scale of production, and the resources available to the research and development team. A thorough evaluation of the factors outlined in this guide will enable informed decision-making in the synthesis of these vital pharmaceutical building blocks.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, ensuring the protection of both laboratory personnel and the environment.

I. Understanding the Hazards

This compound is a compound that requires careful handling due to its potential health effects. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance is associated with the following hazards:

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

Signal Word: Warning[2]

It is crucial to wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye and face protection, when handling this chemical.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[2]

II. Spill Management and Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills:

  • Ventilate the area.

  • Wear appropriate PPE: This includes protective clothing, gloves, safety glasses, and a dust respirator.[2]

  • Contain the spill: Use dry clean-up procedures and avoid generating dust.[2]

  • Absorb the material: Sweep up, shovel up, or vacuum the spilled material.[2] Consider using an explosion-proof vacuum designed for this purpose.

  • Collect for disposal: Place the spilled material into a clean, dry, sealable, and properly labeled container for disposal.[2]

Large Spills:

  • Evacuate the area: Alert personnel in the vicinity and move to a safe location.

  • Contact Emergency Services: Inform them of the location and nature of the hazard.

  • Prevent runoff: Do not allow the chemical to enter drains or waterways. If contamination occurs, notify the relevant authorities.[2]

After any spill cleanup, wash the area thoroughly with large amounts of water.[2]

III. Disposal Workflow

The proper disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The following workflow provides a logical approach to its disposal.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat start->ppe container Place in a Designated, Labeled, and Sealed Hazardous Waste Container ppe->container storage Store in a Well-Ventilated, Secure Area Away from Incompatible Materials container->storage documentation Complete Hazardous Waste Manifest/ Documentation storage->documentation disposal_service Arrange for Pickup by a Licensed Professional Waste Disposal Service documentation->disposal_service end End: Proper Disposal disposal_service->end

Figure 1. A step-by-step workflow for the safe disposal of this compound.

IV. Detailed Disposal Protocol

Step 1: Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the correct PPE:

  • Gloves: Use proper glove removal technique to avoid skin contact.[3]

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3][4]

  • Body Protection: Wear a lab coat or other protective clothing.

Step 2: Packaging and Labeling

  • Container: Place the waste material in a suitable, closed container that is properly labeled.[3]

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and include the chemical name: "this compound".

Step 3: Storage

  • Location: Store the sealed waste container in a well-ventilated place.[2]

  • Security: The storage area should be locked up to prevent unauthorized access.[2]

  • Segregation: Keep the container away from incompatible materials.

Step 4: Professional Disposal

  • Licensed Service: Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[3]

  • Regulations: Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[5] It is the responsibility of the waste generator to ensure complete and accurate classification of the waste.[5]

Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[3] Do not reuse the containers.[5]

By following these procedures, you contribute to a safer research environment and ensure compliance with environmental regulations. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical before handling and disposal.

References

Essential Safety and Operational Guide for Handling Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS No. 142374-19-4). Adherence to these procedures is essential for ensuring a safe laboratory environment. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles or a full-face shield.[2][3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves such as butyl rubber or nitrile rubber.[2][4] Latex or polyvinyl chloride gloves are not effective.[2]Prevents skin contact, which can cause irritation.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contamination.[3]
Respiratory Protection An air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[2][3]To be used in the case of inadequate ventilation or when the risk assessment indicates a potential for inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1][2] Disposable respirators are not effective against organic vapors.[2]
Body Protection A complete suit protecting against chemicals, a lab coat, or an apron with protective sleeves.[2][3]Provides a barrier against accidental spills and splashes, preventing contamination of personal clothing and skin.

Operational and Handling Protocol

Engineering Controls:

  • Work with this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.[5]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Review the Safety Data Sheet (SDS) for the specific batch of the chemical.

  • Transferring: When transferring the chemical, use spark-proof tools and explosion-proof equipment if there is a risk of flammable vapor accumulation.[5] Avoid generating dust or aerosols.

  • During Use: Avoid all personal contact, including inhalation of vapors.[7] Do not eat, drink, or smoke in the handling area.[4]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[8] Launder contaminated clothing before reuse.[7]

Storage and Disposal Plan

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[8]

  • Store away from incompatible materials, such as strong oxidizing agents.

Spill Management:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert material (e.g., sand, vermiculite, or diatomaceous earth).[5][9] Do not use combustible materials.

  • Collect: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[5]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Disposal:

  • Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[10]

  • Do not allow the product to enter drains or waterways.[3][9]

  • Contaminated packaging should be treated as the product itself and disposed of accordingly.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_transfer Transfer Compound prep_hood->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon spill Spill Occurs handle_reaction->spill Potential Hazard cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe spill_kit Use Spill Kit spill->spill_kit Emergency Procedure spill_kit->cleanup_waste

Caption: Workflow for handling this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.